Ethyl 3-aminoisoxazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-amino-1,2-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-2-10-6(9)4-3-5(7)8-11-4/h3H,2H2,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFDIGGPNNRPBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NO1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456080 | |
| Record name | Ethyl 3-aminoisoxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203586-94-1 | |
| Record name | Ethyl 3-aminoisoxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-aminoisoxazole-5-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the synthesis and characterization of Ethyl 3-aminoisoxazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry. The isoxazole core is a prominent feature in numerous pharmaceutical agents, and functionalized derivatives like the target compound are valuable for developing novel therapeutics. This guide details a common synthetic methodology, outlines a complete experimental protocol, and presents expected characterization data in a structured format.
Introduction
The isoxazole ring system is a crucial pharmacophore found in a wide array of commercially available drugs, exhibiting diverse biological activities including analgesic, anti-inflammatory, anti-bacterial, and anti-cancer properties.[1] Specifically, aminoisoxazoles serve as versatile intermediates for creating peptidomimetics and other complex molecules in drug discovery programs.[1] this compound is a bifunctional molecule featuring a reactive amino group and an ester moiety on the isoxazole core, making it an attractive starting point for further chemical elaboration. This guide focuses on a practical synthetic approach and the analytical techniques required for its unambiguous characterization.
Synthetic Pathway and Methodology
A robust and widely employed method for constructing the 3,5-disubstituted isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1] In this proposed synthesis, the nitrile oxide is generated in situ from a corresponding hydroximoyl chloride, which is then reacted with an appropriate alkyne (ethyl propiolate) to yield the target isoxazole.
Overall Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol
This protocol is a representative procedure adapted from methodologies for synthesizing structurally related 3,5-disubstituted isoxazoles.[1]
Step 1: Synthesis of the Hydroximoyl Chloride Precursor The synthesis begins with a protected amino acetaldehyde derivative, which is converted to its corresponding oxime using hydroxylamine. This oxime is then chlorinated, typically with N-chlorosuccinimide (NCS), to yield the hydroximoyl chloride intermediate.
Step 2: In Situ Generation of Nitrile Oxide and [3+2] Cycloaddition
-
A 250 mL round-bottomed flask is charged with the protected amino hydroximoyl chloride (1.0 eq) and a suitable solvent such as ethyl acetate (EtOAc) or tetrahydrofuran (THF).[1]
-
Ethyl propiolate (1.2 eq) is added to the vigorously stirred solution.[1]
-
A base, such as sodium bicarbonate (NaHCO₃, 2.0 eq) or triethylamine (Et₃N), is added portion-wise at 0 °C to ambient temperature.[1] The base facilitates the in situ generation of the nitrile oxide from the hydroximoyl chloride, which immediately undergoes cycloaddition with the alkyne.
-
The reaction mixture is stirred overnight. Progress is monitored by Thin Layer Chromatography (TLC) or NMR spectroscopy.[1]
-
Upon completion, the resulting solid (e.g., sodium chloride) is removed by filtration. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the protected this compound.
Step 3: Deprotection The protecting group on the amino moiety (e.g., Boc-group) is removed under standard conditions (e.g., using trifluoroacetic acid or HCl in an appropriate solvent) to yield the final product, this compound.
Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following analytical techniques are employed.
Characterization Workflow
Caption: Logical workflow for the purification and characterization of the final product.
Physicochemical and Spectroscopic Data
The following table summarizes the expected quantitative data for this compound. These values are based on data for structurally similar compounds reported in the literature.[2][3]
| Property | Expected Value / Data |
| Molecular Formula | C₆H₈N₂O₃ |
| Molecular Weight | 156.14 g/mol [4] |
| Appearance | White to off-white solid |
| Melting Point (°C) | Expected to be in the range of 130-160 °C, based on similar structures. For example, the related compound ethyl 5-amino-3-(phenylamino)isoxazole-4-carboxylate has a melting point of 136-137 °C.[3] |
| ¹H NMR (DMSO-d₆, δ ppm) | ~1.30 (t, 3H, -CH₃) : Triplet for the ethyl ester methyl protons.~4.30 (q, 2H, -OCH₂-) : Quartet for the ethyl ester methylene protons.~6.50 (s, 1H, Isoxazole-H) : Singlet for the C4 proton of the isoxazole ring.~7.20 (s, 2H, -NH₂) : Broad singlet for the amino protons, exchangeable with D₂O. |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~14.0 (-CH₃) ~61.0 (-OCH₂-) ~95.0 (Isoxazole C4) ~158.0 (C=O, Ester) ~160.0 (Isoxazole C5) ~170.0 (Isoxazole C3) |
| Mass Spectrometry (MS) | [M+H]⁺ : Expected at m/z 157.06 |
| Infrared (IR, cm⁻¹) | ~3400-3300 (N-H stretch) : For the amino group.~1720 (C=O stretch) : For the ester carbonyl.~1620 (C=N stretch) : For the isoxazole ring. |
Safety and Handling
This compound is classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[4] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
References
- 1. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 5-amino-1,2-oxazole-3-carboxylate | C6H8N2O3 | CID 12008779 - PubChem [pubchem.ncbi.nlm.nih.gov]
Chemical and physical properties of Ethyl 3-aminoisoxazole-5-carboxylate
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Topic: Chemical and physical properties of this compound Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals. Core Requirements: Data Presentation: Summarize all quantitative data into clearly structured tables for easy comparison. Experimental Protocols: Provide detailed methodologies for all key experiments cited. Mandatory Visualization: Create diagrams for all described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language). Enclose all DOT scripts within a dot code block. Provide a brief, descriptive caption directly below each generated diagram (Within 100 characters). Diagram Specifications: Max Width: 760px. Color Contrast Rule: Ensure sufficient contrast between arrow/symbol colors and their background.Avoid using the same color for foreground elements (text, arrows, symbols) as for the background. Node Text Contrast Rule (Critical): For any node (e.g., rectangle, circle, etc.) that contains text, the text color (fontcolor) must be explicitly set to have high contrast against the node's background color (fillcolor). Color Palette: Use only #4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368.
Crystal Structure Analysis of Ethyl 3-Aminoisoxazole-5-Carboxylate Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure analysis of ethyl 3-aminoisoxazole-5-carboxylate derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. This document details the synthesis, spectroscopic characterization, and single-crystal X-ray diffraction analysis of these derivatives, offering a foundational understanding for researchers in drug discovery and materials science.
Introduction
Isoxazoles are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom in adjacent positions. This structural motif is present in numerous biologically active compounds, exhibiting a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] The this compound scaffold, in particular, serves as a versatile building block for the synthesis of novel therapeutic agents. Understanding the three-dimensional structure of these molecules at an atomic level through crystal structure analysis is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and designing new drugs with enhanced efficacy and selectivity.
Synthesis and Characterization
The synthesis of this compound derivatives typically involves a multi-step reaction sequence. A general synthetic pathway is outlined below.
Caption: General experimental workflow for the synthesis and structural analysis of this compound derivatives.
Experimental Protocols
Synthesis of Ethyl 5-amino-3-(substituted-amino)isoxazole-4-carboxylates:
A common synthetic route involves the reaction of aryl isothiocyanates with sodium ethyl cyanoacetate in ethanol at room temperature to yield ethyl arylthiocarbamoyl-cyanoacetates. These intermediates are then reacted with hydroxylamine in aqueous ethanol under reflux conditions to afford the desired 5-aminoisoxazole derivatives.[4]
Spectroscopic Characterization:
The synthesized compounds are typically characterized by various spectroscopic methods to confirm their chemical structures.
-
Infrared (IR) Spectroscopy: IR spectra are recorded to identify characteristic functional groups present in the molecule. Key vibrational frequencies for isoxazole derivatives include C=O stretching of the ester group, N-H stretching of the amino group, and C=N and N-O stretching of the isoxazole ring.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed information about the molecular structure, including the number and types of protons and carbons, their chemical environments, and their connectivity.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to analyze their fragmentation patterns, which can further aid in structure elucidation.
Crystal Structure Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, and reveals details about intermolecular interactions such as hydrogen bonding and π-π stacking.
Experimental Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
-
Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.
Crystallographic Data Summary
The following tables summarize the crystallographic data for representative this compound derivatives and related isoxazole structures.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate | C₁₂H₁₂N₂O₃ | Triclinic | P-1 | 7.591(2) | 11.303(4) | 13.818(4) | 88.155(4) | 87.008(4) | 86.233(4) | 1181.0(6) | 4 |
| Methyl 4-amino-3-methoxyisoxazole-5-carboxylate | C₆H₈N₂O₄ | Monoclinic | P2₁/c | - | - | - | - | - | - | - | 4 |
Data for Methyl 4-amino-3-methoxyisoxazole-5-carboxylate was reported to be in the P2₁/c space group, but full unit cell parameters were not provided in the searched literature.
Structural Features and Intermolecular Interactions
The crystal structures of this compound derivatives often reveal a nearly planar conformation of the isoxazole ring and the attached carboxylate group. The planarity of the molecule is often stabilized by intramolecular hydrogen bonds. Intermolecular interactions, particularly hydrogen bonds involving the amino group and the carbonyl oxygen of the ester, play a crucial role in the formation of the crystal packing, often leading to the formation of chains or layers.
Biological Activity and Signaling Pathways
Certain isoxazole derivatives have demonstrated significant biological activity, including anticancer properties. For instance, some isoxazole compounds have been shown to inhibit the TNF-α-triggered NF-κβ signaling pathway in cancer cells, leading to cell cycle arrest.[2]
Caption: Inhibition of the TNF-α-triggered NF-κβ signaling pathway by an isoxazole derivative.
Conclusion
The crystal structure analysis of this compound derivatives provides invaluable insights into their molecular architecture and intermolecular interactions. This knowledge is crucial for understanding their physicochemical properties and biological activities. The detailed experimental protocols and structural data presented in this guide serve as a valuable resource for researchers working on the design and development of new isoxazole-based compounds for various applications, particularly in the field of medicinal chemistry. The ability to correlate specific structural features with biological function will continue to drive the rational design of more potent and selective therapeutic agents.
References
- 1. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. espublisher.com [espublisher.com]
- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Spectroscopic data (NMR, IR, MS) for Ethyl 3-aminoisoxazole-5-carboxylate
Spectroscopic Data Unavailable for Ethyl 3-aminoisoxazole-5-carboxylate
Extensive searches for experimental spectroscopic data (NMR, IR, and MS) for this compound have not yielded specific results for this compound. The available scientific literature and databases do not appear to contain the requested characterization data for this particular isomer.
As a viable alternative for researchers and scientists in drug development, this guide presents the available spectroscopic data for the closely related and more extensively documented isomer, Ethyl 5-aminoisoxazole-3-carboxylate . It is crucial to note that while structurally similar, the differing positions of the amino and carboxylate groups on the isoxazole ring will result in distinct spectroscopic properties.
Spectroscopic Data for Ethyl 5-aminoisoxazole-3-carboxylate
Below are the summarized spectroscopic data for Ethyl 5-aminoisoxazole-3-carboxylate, compiled from available chemical databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR data is fundamental for elucidating the carbon-hydrogen framework of a molecule.
Table 1: 1H NMR Spectroscopic Data for Ethyl 5-aminoisoxazole-3-carboxylate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | - | - | - |
Table 2: 13C NMR Spectroscopic Data for Ethyl 5-aminoisoxazole-3-carboxylate
| Chemical Shift (δ) ppm | Assignment |
| Data not available | - |
Note: Specific experimental 1H and 13C NMR data for Ethyl 5-aminoisoxazole-3-carboxylate could not be located in the searched resources.
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule.
Table 3: IR Spectroscopic Data for Ethyl 5-aminoisoxazole-3-carboxylate
| Frequency (cm-1) | Assignment |
| Data not available | - |
Note: Specific experimental IR data for Ethyl 5-aminoisoxazole-3-carboxylate could not be located in the searched resources.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight. The molecular formula for Ethyl 5-aminoisoxazole-3-carboxylate is C6H8N2O3, leading to a calculated molecular weight of 156.14 g/mol .[1]
Table 4: Mass Spectrometry Data for Ethyl 5-aminoisoxazole-3-carboxylate
| m/z | Assignment |
| 156.05349212 (Exact) | [M]+ |
Note: This represents the calculated exact mass. Experimental mass spectral data was not available.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methods are standard in organic chemistry for the structural elucidation of compounds.
NMR Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of the compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Data Acquisition: The prepared sample is placed in an NMR tube and inserted into the NMR spectrometer. 1H and 13C NMR spectra are acquired at a specific frequency (e.g., 400 MHz for 1H).
-
Data Processing: The raw data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).
IR Spectroscopy
-
Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the sample can be analyzed as a thin film or in a suitable solvent.
-
Data Acquisition: The sample is placed in the IR spectrometer, and a spectrum is recorded over a typical range of 4000-400 cm-1.
-
Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the various functional groups present in the molecule.
Mass Spectrometry
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Ionization and Mass Analysis: The sample molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Spectrum Generation: The detector records the abundance of ions at each m/z value, generating a mass spectrum that shows the molecular ion peak and any fragmentation patterns.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
References
Biological activity of novel aminoisoxazole compounds
An In-Depth Technical Guide to the Biological Activity of Novel Aminoisoxazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a versatile building block for developing novel therapeutic agents.[4][5] Derivatives of aminoisoxazole, in particular, have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][6][7] These compounds often exhibit potent and selective activities by interacting with various biological targets like protein kinases, enzymes, and cellular receptors.[2][5][8] This guide provides a comprehensive overview of the biological activities of novel aminoisoxazole compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Anticancer Activity
Aminoisoxazole derivatives have emerged as promising candidates in oncology, demonstrating potent activity against various cancer cell lines.[2][9] Their mechanisms of action are diverse, often involving the inhibition of critical signaling pathways that control cell proliferation, survival, and apoptosis.[9]
Mechanism of Action: Kinase Inhibition
A primary mechanism through which aminoisoxazoles exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[8][10]
-
VEGFR2 Inhibition: Certain isoxazole-based carboxamides and hydrazones have shown superior activity against hepatocellular carcinoma (HepG2) by potently inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[11]
-
Src Family Kinase (SFK) Inhibition: 4-aminoimidazole derivatives, structurally related to aminoisoxazoles, have been optimized as potent inhibitors of Src Family Kinases (SFKs), which play a role in cancer cell proliferation and survival.[12]
-
Multi-Kinase Inhibition: Many aminoisoxazole derivatives are being developed as multi-kinase inhibitors, targeting several pathways simultaneously to overcome drug resistance.[13]
References
- 1. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. espublisher.com [espublisher.com]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. researchgate.net [researchgate.net]
- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijbpas.com [ijbpas.com]
- 7. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 8. HK1067543A - Aminoisoxazole derivatives active as kinase inhibitors - Google Patents [patents.google.com]
- 9. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2003013517A1 - Aminoisoxazole derivatives active as kinase inhibitors - Google Patents [patents.google.com]
- 11. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. CN113321645A - 5-aminoisoxazole derivative and application thereof in preparation of multi-kinase inhibitor - Google Patents [patents.google.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Reactivity and Stability of the Aminoisoxazole Ring
The isoxazole ring system is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Among its derivatives, the aminoisoxazole moiety is particularly significant, offering a versatile scaffold for developing therapeutic agents with a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][3] As a "masked enaminone," its unique electronic properties dictate its reactivity and stability, which are critical considerations in drug design and development.[3]
This technical guide provides a comprehensive overview of the chemical reactivity and stability of the aminoisoxazole ring, supported by experimental data and detailed protocols.
Reactivity of the Aminoisoxazole Ring
The reactivity of the aminoisoxazole ring is governed by the interplay between the electron-donating amino group and the inherent electronic nature of the isoxazole heterocycle. This includes susceptibility to electrophilic and nucleophilic attack, reactions involving the exocyclic amino group, and characteristic ring-opening reactions.
Electrophilic and Nucleophilic Reactions
The position of the amino group (at C3 or C5) significantly influences the ring's reactivity. For 5-aminoisoxazoles, electrophilic attack often occurs at the C-4 position.[3] The exocyclic amino group can also be a site for reactions such as acylation and diazotization.[3] Conversely, the ring can be susceptible to nucleophilic attack, particularly when substituted with electron-withdrawing groups or in the context of ring-opening reactions.
The following diagram illustrates the primary sites of reactivity on the aminoisoxazole core.
Ring-Opening Reactions
A defining characteristic of the isoxazole ring is the lability of the N-O bond, which can be cleaved under various conditions, including reductive, basic, thermal, or photochemical stimuli.[4][5] This ring-opening is a critical transformation, both as a potential degradation pathway and as a bioactivation mechanism for prodrugs.
A prominent example is the anti-inflammatory drug leflunomide, a 3-unsubstituted isoxazole. It undergoes base-catalyzed ring opening to form its active metabolite, A771726, a cyanoenol.[6][7] This conversion is significantly influenced by pH and temperature. The presence of a substituent at the C3 position, as in 3-methylleflunomide, sterically hinders this reaction and renders the ring stable against opening.[7]
[3+2] Cycloaddition in Synthesis
The most common and versatile method for constructing the aminoisoxazole scaffold is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) reaction.[8] This typically involves the reaction of an in situ generated nitrile oxide with an enamine or alkyne.[9][10] The high regioselectivity of this reaction is a key advantage, consistently yielding the desired amino-substituted regioisomer.[8] This synthetic route is fundamental as the choice of starting materials directly installs the substitution pattern that governs the final molecule's stability and reactivity.
Stability of the Aminoisoxazole Ring
The stability of aminoisoxazole-containing compounds is a critical parameter for drug development, influencing storage, formulation, and in vivo performance. Key aspects include stability to pH, temperature, light, and metabolic enzymes.
pH and Thermal Stability
The aminoisoxazole ring's stability is highly dependent on pH. While generally stable in acidic and neutral conditions, it can be susceptible to degradation under basic conditions, as demonstrated by leflunomide.[6] Increased temperature can accelerate this base-catalyzed degradation.
A novel class of energetic materials based on a 4-nitro-5-aminoisoxazole moiety has been developed, demonstrating good thermal stability with decomposition temperatures ranging from 155.8 to 270.3 °C, highlighting that appropriate substitution can significantly enhance thermal robustness.[11]
Table 1: pH and Thermal Stability of Leflunomide This table summarizes the degradation half-life (t½) of the isoxazole ring in leflunomide under various pH and temperature conditions, leading to the formation of its active metabolite, A771726.[6]
| pH | Temperature (°C) | Half-life (t½) in hours |
| 4.0 | 25 | Stable |
| 7.4 | 25 | Stable |
| 10.0 | 25 | 6.0 |
| 4.0 | 37 | Stable |
| 7.4 | 37 | 7.4 |
| 10.0 | 37 | 1.2 |
Metabolic Stability
Metabolic stability determines a drug's half-life and bioavailability.[12] The aminoisoxazole ring can be a site of metabolic transformation. For some antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides, suboptimal metabolic stability was observed, with half-lives in human liver microsomes (HLM) as low as 16 minutes.[13] Medicinal chemistry efforts have focused on modifying substituents to improve this stability, demonstrating that strategic molecular design can mitigate metabolic liabilities.[13] In other cases, metabolism of isoxazole-containing BET inhibitors can lead to bioactivation, forming reactive metabolites that pose potential toxicity risks.[14]
Table 2: Metabolic Stability of Antitubercular Isoxazole Derivatives in HLM This table shows the half-life (t½) of initial hit compounds in human liver microsomes (HLM), indicating their susceptibility to metabolic degradation.[13]
| Compound | Structure | Half-life (t½) in HLM (minutes) |
| 3 | 5-(2-aminothiazol-4-yl)-N-(m-tolyl)isoxazole-3-carboxamide | 16.1 ± 0.6 |
| 4 | 5-(2-aminothiazol-4-yl)-N-(p-tolyl)isoxazole-3-carboxamide | 35.0 ± 0.8 |
Photostability
Photostability is a crucial quality attribute for any drug product.[15] According to ICH guidelines, photostability testing is an integral part of stress testing.[16] While specific photostability data for a wide range of aminoisoxazoles is not extensively documented in the reviewed literature, the general principles apply. Heterocyclic aromatic compounds can absorb UV or visible light, leading to photochemical reactions that may include ring cleavage or other structural modifications. Therefore, aminoisoxazole-containing drug candidates should be evaluated for photosensitivity, and formulations may require light-protective packaging.[15]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for studying the aminoisoxazole ring.
Protocol: Synthesis of 5-Aminoisoxazoles via [3+2] Cycloaddition
This protocol describes a general one-pot procedure for the regioselective synthesis of 5-aminoisoxazoles from α-cyanoenamines and nitrile oxides generated in situ.[8]
1. Materials:
-
Hydroxamoyl chloride (nitrile oxide precursor)
-
α-cyanoenamine (e.g., 1-morpholinoacrylonitrile)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Toluene or Ethyl Acetate (solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
2. Procedure:
-
In a round-bottom flask, dissolve the α-cyanoenamine (1.0 eq) in the chosen solvent (e.g., toluene).
-
Add the hydroxamoyl chloride (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of triethylamine (1.2 eq) in the solvent dropwise over 30 minutes. The triethylamine facilitates the in situ generation of the nitrile oxide.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to yield the pure 5-aminoisoxazole.
The following diagram outlines the workflow for this synthetic protocol.
Protocol: Assessment of pH Stability
This protocol is adapted from the stability testing of leflunomide.[6]
1. Materials:
-
Aminoisoxazole compound stock solution (e.g., 2 mM in methanol or DMSO).
-
Buffer solutions: pH 4.0 (acetate), pH 7.4 (phosphate), pH 10.0 (carbonate).
-
Acetonitrile with internal standard (for quenching and analysis).
-
Shaking water bath or incubator set to desired temperatures (e.g., 25 °C and 37 °C).
-
LC-MS/MS system for analysis.
2. Procedure:
-
For each pH condition, add a small volume of the stock solution to the buffer to achieve the final desired concentration (e.g., 2 µM).
-
Incubate the solutions at the specified temperatures (25 °C and 37 °C) with gentle agitation.
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 6 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a larger volume of cold acetonitrile containing a suitable internal standard.
-
Vortex the samples and centrifuge to precipitate any salts or proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the remaining parent compound concentration versus time. The slope of this line (k) is the degradation rate constant.
-
Calculate the half-life using the formula: t½ = 0.693 / k.
Protocol: Assessment of Metabolic Stability in Human Liver Microsomes (HLM)
This protocol outlines a typical in vitro assay to determine metabolic stability.[12][13]
1. Materials:
-
Pooled Human Liver Microsomes (HLM).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Test compound stock solution (in DMSO or methanol).
-
Positive control compound with known metabolic fate (e.g., testosterone).
-
Acetonitrile with internal standard for quenching.
-
Incubator or water bath at 37 °C.
-
LC-MS/MS system.
2. Procedure:
-
Prepare an incubation mixture in phosphate buffer containing HLM (e.g., 0.5 mg/mL final concentration) and the test compound (e.g., 1 µM final concentration).
-
Pre-warm the mixture at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quench the reaction immediately by adding the aliquot to cold acetonitrile containing an internal standard.
-
Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.
-
Vortex and centrifuge the samples to pellet the microsomal protein.
-
Analyze the supernatant using LC-MS/MS to quantify the disappearance of the parent compound over time.
-
Calculate the in vitro half-life (t½) from the slope of the plot of the natural logarithm of the percentage of remaining parent drug versus incubation time.
The diagram below illustrates the enzymatic bioactivation pathway of leflunomide, a process influenced by both chemical (pH) and metabolic factors.
References
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diradical Interactions in Ring-Open Isoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]
- 10. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. longdom.org [longdom.org]
- 13. Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. ema.europa.eu [ema.europa.eu]
A Technical Guide to Novel Synthetic Routes for 3-Aminoisoxazole Esters
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores recent advancements in the synthesis of 3-aminoisoxazole esters, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The following sections detail various synthetic methodologies, providing structured data for easy comparison, comprehensive experimental protocols for key reactions, and visualizations of the synthetic pathways.
Core Synthetic Strategies and Data
Several innovative strategies have been developed for the synthesis of 3-aminoisoxazole esters, each offering distinct advantages in terms of starting materials, reaction conditions, and substituent patterns. The primary approaches include multi-step synthesis from β-keto esters, a two-step process involving bromoisoxazolines, and a direct synthesis from arylisothiocyanates.
Table 1: Summary of Synthetic Routes and Yields for 3-Aminoisoxazole Esters
| Route | Starting Materials | Key Reagents | Product | Yield (%) | Reference |
| Route 1: Multi-step Synthesis via β-Keto Ester | β-Keto ester, Nitrile oxide precursor | Enamine (in situ), Base | Methyl 3-(((tert-butoxycarbonyl)amino)methyl)isoxazole-5-carboxylate | Not explicitly stated for the full sequence | [1] |
| Route 2: Addition-Elimination on 3-Bromoisoxazolines | 3-Bromoisoxazoline-ester | Amine, Base, Oxidizing agent (Iodine) | tert-Butyl 3-amino-5-substituted-isoxazole-ester | Good | [2] |
| Route 3: From Arylisothiocyanates | Arylisothiocyanate, Sodium methyl cyanoacetate | Hydroxylamine, Ammonium acetate | Methyl 5-amino-3-arylaminoisoxazole-4-carboxylates | Good | [3] |
| Route 4: Three-Step Carboxylic Acid Synthesis (with ester intermediate) | Triethyl orthoacetate, Ethyl cyanoacetate | EtONa, NH₂OH·HCl, NaOH | Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate (Intermediate) | Not specified for the ester | [4] |
| Route 5: Reduction of Nitroisoxazole Ester | Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate | Iron powder, Acetic acid | Methyl 4-amino-3-methoxyisoxazole-5-carboxylate | Not specified | [5] |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes discussed.
Route 1: Synthesis from a β-Keto Ester
Caption: Workflow for the synthesis of 3-aminoisoxazole esters from β-keto esters.
Route 2: Synthesis from 3-Bromoisoxazoline
Caption: Two-step synthesis of 3-aminoisoxazole esters via a 3-bromoisoxazoline intermediate.
Route 3: Synthesis from Arylisothiocyanate
Caption: Direct synthesis of 3-aminoisoxazole-4-carboxylate esters from arylisothiocyanates.
Detailed Experimental Protocols
The following are detailed methodologies for the key synthetic transformations described above.
Protocol 1: Synthesis of Methyl 3-(((tert-butoxycarbonyl)amino)methyl)isoxazole-5-carboxylate[1]
This protocol is a representative procedure for the synthesis of 3,5-disubstituted isoxazoles.
-
Reaction Setup: A 250 mL round-bottomed flask is charged with a magnetic stirrer, the corresponding chloroxime (2 g, 9.6 mmol), and ethyl acetate (20 mL).
-
Reaction Execution: The reaction mixture is stirred, and the subsequent steps involving the addition of the β-keto ester-derived enamine and base are carried out. [Note: The source provides a general procedure for 3,5-disubstituted isoxazoles, and specific conditions for the enamine formation from a β-keto ester would need to be optimized based on the specific substrate.]
-
Work-up and Purification: After the reaction is complete, the resulting solid is filtered and washed with cold ethyl acetate. Recrystallization from acetonitrile may be performed if necessary to afford the purified product.
Protocol 2: Synthesis of tert-Butyl 3-amino-5-substituted-isoxazole-ester via Addition-Elimination[2]
This procedure describes the addition of an amine to a 3-bromoisoxazoline followed by oxidation.
Step A: Addition-Elimination
-
Reaction Setup: In a suitable reaction vessel, the 3-bromo-5-(tert-butoxycarbonyl)isoxazoline is dissolved in tert-butanol.
-
Reagent Addition: The desired amine and a base (e.g., potassium carbonate) are added to the solution.
-
Reaction Conditions: The mixture is heated to reflux.
-
Work-up: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the 3-aminoisoxazoline intermediate.
Step B: Oxidation
-
Reaction Setup: The 3-aminoisoxazoline intermediate is dissolved in a suitable solvent.
-
Reagent Addition: Iodine and imidazole are added to the solution.
-
Reaction Conditions: The reaction is stirred at room temperature until the starting material is consumed.
-
Work-up and Purification: The reaction mixture is quenched and extracted. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography to afford the final 3-aminoisoxazole ester.
Protocol 3: Synthesis of Methyl 5-amino-3-arylaminoisoxazole-4-carboxylates[3]
This method provides a direct route to 3-aminoisoxazole-4-carboxylate esters.
-
Formation of Thioxo-propanoate Intermediate: Arylisothiocyanate is reacted with sodium methyl cyanoacetate in tetrahydrofuran to yield the corresponding thioxo-propanoate.
-
Cyclization Reaction: The thioxo-propanoate intermediate is then reacted with hydroxylamine in ethanol with ammonium acetate under reflux conditions.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the precipitated product is collected by filtration. The solid is washed and can be further purified by recrystallization to yield the methyl 5-amino-3-arylaminoisoxazole-4-carboxylate.
Protocol 4: Synthesis of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate (Intermediate)[4]
This protocol outlines the formation of an ester intermediate en route to the corresponding carboxylic acid.
-
Preparation of Ethyl 2-cyano-3-ethoxybut-2-enoate: Triethyl orthoacetate is mixed with ethyl cyanoacetate with a catalytic amount of DMAP. The mixture is heated to 110 °C with the removal of ethanol. The resulting precipitate is filtered and washed.
-
Formation of the Isoxazole Ring: The intermediate from the previous step is dissolved in ethanol and added to a mixture of sodium ethoxide and hydroxylamine hydrochloride in ethanol. The reaction is stirred for 24 hours at room temperature.
-
Isolation of the Ester: The excess ethanol is evaporated, and the resulting precipitate is filtered, washed with water, and dried to give ethyl 5-amino-3-methyl-isoxazole-4-carboxylate.
Protocol 5: Synthesis of Methyl 4-amino-3-methoxyisoxazole-5-carboxylate[5]
This procedure involves the reduction of a nitro group to an amine.
-
Reaction Setup: Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate is dissolved in a 3:1 v/v mixture of acetic acid and water.
-
Reduction: Iron powder is added to the solution, and the mixture is stirred at 50°C for 2 hours.
-
Work-up: The solution is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The mixture is basified with a saturated aqueous solution of sodium carbonate and further extracted with ethyl acetate.
-
Purification: The combined organic layers are washed, dried, and concentrated to yield the product. Further purification can be achieved by silica gel column chromatography.
References
- 1. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides | MDPI [mdpi.com]
- 5. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 3-aminoisoxazole-5-carboxylate: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ethyl 3-aminoisoxazole-5-carboxylate is a highly functionalized heterocyclic building block that has garnered significant attention in the field of organic synthesis, particularly in medicinal chemistry. Its unique arrangement of amino, ester, and isoxazole functionalities provides a versatile platform for the construction of a wide array of more complex molecular architectures. This guide provides a comprehensive overview of the synthesis, chemical properties, and synthetic applications of this compound, with a focus on its role as a precursor to bioactive molecules.
Chemical and Physical Properties
This compound is a stable, crystalline solid. A summary of its key chemical and physical properties is presented in the table below.
| Property | Value |
| Molecular Formula | C₆H₈N₂O₃ |
| Molecular Weight | 156.14 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 167-168 °C[1] |
| Solubility | Soluble in polar organic solvents such as ethanol, methanol, and DMSO. |
| CAS Number | 31557-63-4 |
Synthesis of this compound
A plausible and detailed experimental protocol for the synthesis of this compound is as follows:
Reaction Scheme:
Caption: General synthesis of this compound.
Experimental Protocol:
-
Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add hydroxylamine hydrochloride (1.1 eq). Stir the mixture for 15-20 minutes at room temperature.
-
Addition of the β-Keto Ester Equivalent: Slowly add ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and neutralize with a dilute acid (e.g., 1M HCl) to a pH of ~7.
-
Isolation and Purification: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques. While the direct spectra for the title compound were not found, the expected spectroscopic data can be extrapolated from closely related structures.
Expected Spectroscopic Data:
| Technique | Expected Chemical Shifts / Signals |
| ¹H NMR | δ 1.3-1.4 (t, 3H, -CH₃ of ethyl), 4.3-4.4 (q, 2H, -CH₂ of ethyl), 5.8-6.0 (s, 1H, isoxazole C4-H), 6.5-6.7 (br s, 2H, -NH₂) |
| ¹³C NMR | δ ~14 ( -CH₃ of ethyl), ~61 (-CH₂ of ethyl), ~95 (isoxazole C4), ~158 (isoxazole C5), ~160 (C=O), ~168 (isoxazole C3) |
| IR (cm⁻¹) | ~3400-3200 (N-H stretching), ~1720 (C=O stretching), ~1650 (N-H bending), ~1580 (C=N stretching) |
| Mass Spec (m/z) | Expected [M+H]⁺ at 157.06 |
Applications as a Precursor in Organic Synthesis
The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic ester group, makes it a valuable precursor for the synthesis of various fused heterocyclic systems.
Synthesis of Isoxazolo[5,4-d]pyrimidines
One of the most significant applications of this compound and its analogs is in the synthesis of isoxazolo[5,4-d]pyrimidines. These fused heterocycles are of great interest in medicinal chemistry due to their diverse biological activities. The synthesis typically proceeds through a two-step sequence involving initial reaction at the amino group followed by cyclization.
References
The Emerging Therapeutic Potential of Aminoisoxazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aminoisoxazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. This technical guide provides an in-depth overview of the burgeoning therapeutic applications of aminoisoxazole derivatives, with a particular focus on their roles as kinase inhibitors in oncology and neurodegenerative disorders, as well as their potential in treating infectious diseases and modulating immune responses. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to serve as a comprehensive resource for researchers in the field.
Aminoisoxazole Derivatives as Kinase Inhibitors
Aminoisoxazole derivatives have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer and neurodegenerative disorders.
Targeting Src Family Kinases (SFKs)
Src family kinases are non-receptor tyrosine kinases that play a pivotal role in cell proliferation, survival, and migration. Their aberrant activation is implicated in numerous cancers, including neuroblastoma. Certain aminoimidazole and aminoisoxazole derivatives have been identified as potent SFK inhibitors.
Quantitative Data: Inhibition of Src Family Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 4g | Src | 40 | [1][2] |
| Yes | 3 | [1] | |
| Lyn | 10 | [1] | |
| Fyn | 12 | [1] | |
| Compound 4j | Src | 40 | [1][2] |
| Yes | 5 | [1] | |
| Lyn | 15 | [1] | |
| Fyn | 20 | [1] | |
| Compound 4k | Src | 40 | [1][2] |
| Yes | 8 | [1] | |
| Lyn | 25 | [1] | |
| Fyn | 30 | [1] | |
| Dasatinib (Ref.) | Src | - | [1] |
Inhibition of Aurora Kinases
Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers. Inhibitors of these kinases can induce mitotic arrest and apoptosis in cancer cells. Aminoisoxazole-based compounds are being explored for this purpose.
Quantitative Data: Inhibition of Aurora Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| AMG 900 | Aurora A | 5 | [3] |
| Aurora B | 4 | [3] | |
| Aurora C | 1 | [3] | |
| Alisertib (MLN8237) | Aurora A | 1.2 | [3] |
| Aurora B | 396.5 | [3] | |
| Danusertib (PHA-739358) | Aurora A | 13 | [3] |
| Aurora B | 79 | [3] | |
| Aurora C | 61 | [3] |
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR-2 is a well-established anti-cancer strategy.
Quantitative Data: Inhibition of VEGFR-2
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 8 | VEGFR-2 | 77.02 | [4] |
| Compound 12l | VEGFR-2 | 97.38 | [5] |
| Sorafenib (Ref.) | VEGFR-2 | 53.65 | [4] |
| Sunitinib (Ref.) | VEGFR-2 | 80 | [6] |
| Ponatinib (Ref.) | VEGFR-2 | 1.5 | [6] |
Modulation of Tryptophan 2,3-Dioxygenase 2 (TDO2)
Tryptophan 2,3-dioxygenase 2 (TDO2) is an enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan catabolism. TDO2 is overexpressed in several cancers and contributes to an immunosuppressive tumor microenvironment. Aminoisoxazole derivatives have been identified as potent inhibitors of TDO2.[7][8]
Quantitative Data: TDO2 Inhibition
| Compound ID | TDO2 Cellular EC50 (nM) | TDO2 Biochemical IC50 (µM) | Reference |
| Compound 1 | 85 | - | [7] |
| Compound 17 | 120 | 0.25 | [7] |
| Compound 18 | 90 | 0.18 | [7] |
| Compound 21 | 150 | 0.35 | [7] |
Antibacterial Applications
Aminoisoxazole derivatives have also demonstrated promising activity against various bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).
Quantitative Data: Antibacterial Activity
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| HL1 | S. aureus ATCC 29213 | 625 | [9] |
| MRSA ATCC 43300 | 1250 | [9] | |
| HL2 | S. aureus ATCC 29213 | 625 | [9] |
| MRSA ATCC 43300 | 625 | [9] | |
| Vancomycin (Ref.) | S. aureus | - | [9] |
| Ciprofloxacin (Ref.) | S. aureus | - | [9] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the IC50 of a test compound against a specific kinase.
Materials:
-
Recombinant Kinase (e.g., Src, Aurora, VEGFR-2)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Substrate (specific for the kinase)
-
ATP (at Km concentration for the specific kinase)
-
Test Compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO) and then in kinase buffer.
-
Add 2.5 µL of the diluted test compound or vehicle (for control wells) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution to each well.
-
Initiate the kinase reaction by adding 5 µL of a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.
TDO2 Inhibition Assay (Fluorescence-Based)
This protocol outlines a method to screen for inhibitors of TDO2 activity.
Materials:
-
Recombinant Human TDO2
-
TDO Assay Buffer
-
TDO Reaction Solution (containing L-tryptophan and other reaction components)
-
Test Compound (serially diluted)
-
UV-transparent 96-well plate
-
Spectrophotometer capable of measuring absorbance at 320-325 nm or a fluorometer for fluorescence-based kits.
Procedure:
-
Prepare serial dilutions of the test inhibitor. The final DMSO concentration should not exceed 1%.
-
Add 180 µL of TDO Reaction Solution to each well of a 96-well plate.
-
Add 10 µL of the diluted test inhibitor or diluent solution (for positive control and blank wells).
-
Initiate the reaction by adding 10 µL of diluted TDO2 enzyme to the test inhibitor and positive control wells. Add 10 µL of TDO Assay Buffer to the blank wells.
-
Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
Measure the absorbance at 320-325 nm to detect the formation of N-formylkynurenine. For fluorescence-based assays, a specific reagent is added that reacts with N-formylkynurenine to produce a fluorescent signal, which is then measured at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/510 nm).[10]
-
Subtract the blank reading from all other readings and calculate the percent inhibition to determine the IC50 value.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of aminoisoxazole derivatives on cancer cell lines.
Materials:
-
Cancer cell line (e.g., SH-SY5Y for neuroblastoma)
-
Complete cell culture medium
-
Test Compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the aminoisoxazole derivative for a specified duration (e.g., 72 hours). Include vehicle-treated control wells.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Xenograft Model for Neuroblastoma
This protocol describes a general procedure for evaluating the in vivo efficacy of an aminoisoxazole derivative in a mouse xenograft model of neuroblastoma.
Materials:
-
Athymic nude mice
-
Neuroblastoma cell line (e.g., SH-SY5Y)
-
Test Compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of neuroblastoma cells into the flank of each mouse.
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to a predetermined dosing schedule (e.g., intraperitoneal injection daily or twice daily).[11]
-
Measure tumor volume using calipers at regular intervals throughout the study.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker assessment).
-
Analyze the tumor growth data to evaluate the anti-tumor efficacy of the compound.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This method is used to determine the minimum concentration of an antibacterial agent that inhibits the visible growth of a bacterium.
Materials:
-
Bacterial strain (e.g., S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test Compound (serially diluted)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare two-fold serial dilutions of the aminoisoxazole derivative in CAMHB in a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well with no compound.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Signaling Pathways Modulated by Aminoisoxazole Derivatives
Aminoisoxazole-based kinase inhibitors often exert their therapeutic effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that is frequently hyperactivated in cancer.[12] It regulates cell proliferation, growth, and survival. Kinase inhibitors targeting components of this pathway are of great interest in oncology.
The MAPK/ERK Pathway
The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.[13] It is also frequently dysregulated in cancer.
Synthesis of Aminoisoxazole Derivatives
A variety of synthetic routes to aminoisoxazole derivatives have been developed. One common approach involves the condensation of a β-ketoester with hydroxylamine, followed by amination. For example, 5-aminoisoxazole-3-carboxamides can be synthesized from the corresponding carboxylic acid.
General Synthesis of an Isoxazole-3-carboxamide: A solution of the isoxazole-3-carboxylic acid in a suitable solvent like dichloromethane is treated with a coupling agent (e.g., EDC) and an activating agent (e.g., DMAP). The desired aniline derivative is then added, and the reaction mixture is stirred until completion. The product can be purified by chromatography.[14]
Conclusion
Aminoisoxazole derivatives represent a versatile and promising class of compounds with significant therapeutic potential across multiple disease areas. Their ability to potently and selectively inhibit key biological targets, such as protein kinases and metabolic enzymes, underscores their importance in modern drug discovery. The data and protocols presented in this guide are intended to facilitate further research and development of aminoisoxazole-based therapeutics. As our understanding of the complex signaling networks underlying various diseases deepens, the rational design of novel aminoisoxazole derivatives will undoubtedly lead to the development of next-generation targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. In vitro Degradation of Antimicrobials during Use of Broth Microdilution Method Can Increase the Measured Minimal Inhibitory and Minimal Bactericidal Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. or.stackexchange.com [or.stackexchange.com]
- 10. High-throughput fluorescence-based screening assays for tryptophan-catabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DOT Language | Graphviz [graphviz.org]
- 13. TDO2 and tryptophan metabolites promote kynurenine/AhR signals to facilitate glioma progression and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
Technical Guide: Physicochemical Identifiers for Ethyl 3-aminoisoxazole-5-carboxylate
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the query for the InChI Key and SMILES notation for Ethyl 3-aminoisoxazole-5-carboxylate. It is important to note that extensive searches for "this compound" consistently yield information for its isomer, Ethyl 5-aminoisoxazole-3-carboxylate . This suggests that the 3-amino-5-carboxylate variant is either significantly less common or that the nomenclature is often used interchangeably in databases. The information presented herein pertains to the more readily documented isomer, Ethyl 5-aminoisoxazole-3-carboxylate.
Physicochemical Identifiers
The canonical SMILES and InChI identifiers are crucial for unambiguous chemical structure representation in databases and computational models.
| Identifier | Value |
| SMILES | CCOC(=O)C1=NOC(=C1)N[1] |
| InChI Key | AUERXJBPNRKJCS-UHFFFAOYSA-N[1] |
Experimental Data and Protocols
General Experimental Workflow
In the absence of specific experimental details for this compound, a general workflow for the synthesis and characterization of a novel small molecule is presented below. This logical diagram illustrates the typical progression from synthesis to biological evaluation.
Caption: General workflow for the synthesis, characterization, and biological evaluation of a chemical compound.
This document serves as a guide to the available information regarding the chemical identifiers for the isoxazole derivative of interest. Researchers are advised to consider the isomeric ambiguity when sourcing this compound or interpreting related literature. Further experimental investigation would be required to fully characterize the properties and biological activities of this compound.
References
Methodological & Application
The Versatile Scaffold: Ethyl 3-Aminoisoxazole-5-carboxylate in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Ethyl 3-aminoisoxazole-5-carboxylate and its derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This versatile building block has been instrumental in the development of novel therapeutic agents targeting a range of diseases, including cancer, inflammation, and bacterial infections. Its unique structural features allow for diverse chemical modifications, enabling the fine-tuning of pharmacological properties. These notes provide an overview of its applications and detailed protocols for the synthesis and evaluation of its derivatives.
Applications in Medicinal Chemistry
The isoxazole core, particularly when substituted with an amino group and a carboxylate ester, serves as a valuable pharmacophore. The inherent reactivity of these functional groups provides a handle for the synthesis of a wide array of derivatives, including amides, substituted amines, and more complex heterocyclic systems.
Anticancer Activity: Derivatives of this compound have shown significant potential as anticancer agents.[1][2] These compounds have been reported to exhibit cytotoxic effects against various cancer cell lines, including those of the breast, colon, and liver.[1][2] For instance, certain isoxazole-carboxamide derivatives have demonstrated potent antiproliferative activities.[2][3] The mechanism of action is often attributed to the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis.[1]
Anti-inflammatory Properties: The isoxazole scaffold is also a key component in the design of novel anti-inflammatory agents.[4][5] Derivatives have been shown to modulate inflammatory pathways, potentially through the inhibition of enzymes like cyclooxygenase (COX) or by affecting cytokine production.[4][6] For example, certain 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides have demonstrated immunoregulatory properties, inhibiting the production of tumor necrosis factor-alpha (TNF-α).[4]
Enzyme Inhibition: The structural motif of this compound is well-suited for interaction with the active sites of various enzymes. This has led to the development of potent and selective enzyme inhibitors. For example, derivatives have been explored as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids, suggesting potential applications in pain and inflammation.[7] Additionally, they have been investigated as inhibitors of bacterial serine acetyltransferase, a key enzyme in cysteine biosynthesis, highlighting their potential as antibacterial adjuvants.[8]
Quantitative Data Summary
The following tables summarize the reported biological activities of various derivatives of ethyl aminoisoxazole carboxylate.
Table 1: Anticancer Activity of Isoxazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) | HeLa (cervical) | 0.737 ± 0.05 | [1] |
| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) | HT-29 (colon) | 1.194 ± 0.02 | [1] |
| Isoxazole-Carboxamide (2a) | Colo205 (colon) | 9.179 | [3] |
| Isoxazole-Carboxamide (2a) | HepG2 (liver) | 7.55 | [3] |
| Isoxazole-Carboxamide (2e) | B16F1 (melanoma) | 0.079 | [3] |
| Isoxazole-Carboxamide (2d) | Hep3B (liver) | ~23 µg/ml | [2] |
| Isoxazole-Carboxamide (2e) | Hep3B (liver) | ~23 µg/ml | [2] |
| Isoxazole-Carboxamide (2d) | HeLa (cervical) | 18.62 µg/ml | [2] |
| Isoxazole-Carboxamide (2a) | HeLa (cervical) | 39.80 µg/ml | [2] |
| Isoxazole-Carboxamide (2a) | MCF-7 (breast) | 63.10 - 588.80 µg/ml | [2] |
Table 2: Enzyme Inhibition by Isoxazole Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 3-carboxamido-5-aryl-isoxazole derivative (39) | Fatty Acid Amide Hydrolase (FAAH) | 0.088 | [7] |
| (2-Aminooxazol-4-yl)isoxazole-3-carboxylic acid derivative (5) | Salmonella typhimurium Serine Acetyltransferase (StSAT) | 110 | [8] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-amino-3-(arylamino)isoxazole-4-carboxylates[9]
This protocol describes a general method for the synthesis of 5-aminoisoxazoles from ethyl 2-cyano-3-(arylamino)-3-thioxopropanoates.
Materials:
-
Ethyl 2-cyano-3-(arylamino)-3-thioxopropanoate (1.0 eq)
-
Hydroxylamine hydrochloride (excess)
-
Ethanol
-
Ammonium acetate
Procedure:
-
Dissolve the ethyl 2-cyano-3-(arylamino)-3-thioxopropanoate in ethanol.
-
Add hydroxylamine hydrochloride and ammonium acetate to the solution.
-
Reflux the reaction mixture for the appropriate time (e.g., 48 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired ethyl 5-amino-3-(arylamino)isoxazole-4-carboxylate.
Protocol 2: Synthesis of Ethyl 5-(2-aminooxazol-4-yl)isoxazole-3-carboxylate[8]
This protocol details the synthesis of a more complex derivative, starting from the brominated precursor.
Materials:
-
Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate (1.0 eq)
-
Urea (10 eq)
-
Anhydrous Dimethylformamide (DMF)
-
5% Lithium chloride (LiCl) solution
-
Ethyl acetate
-
Brine
-
Sodium sulfate (Na2SO4)
Procedure:
-
Dissolve ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate and urea in anhydrous DMF.
-
Stir the mixture at reflux for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Add a 5% aqueous solution of LiCl to the reaction mixture.
-
Extract the aqueous layer with ethyl acetate (4 x 10 mL).
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous Na2SO4.
-
Filter the solution and remove the solvent in vacuo.
-
Purify the crude material by flash column chromatography to obtain ethyl 5-(2-aminooxazol-4-yl)isoxazole-3-carboxylate.
Protocol 3: Hydrolysis of Ethyl Isoxazole-3-carboxylate to Carboxylic Acid[8]
This protocol describes the conversion of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
Ethyl isoxazole-3-carboxylate derivative (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H2O) (4.0 eq)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
2N Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the ethyl isoxazole-3-carboxylate derivative in a 3:1:1 mixture of THF/MeOH/H2O.
-
Add LiOH·H2O to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Evaporate the solvents under reduced pressure.
-
Take up the crude residue with water and acidify to pH 2-3 with 2N HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the desired carboxylic acid derivative.
Visualizations
Caption: General synthesis of Ethyl 5-aminoisoxazole derivatives.
Caption: Putative anticancer mechanism of isoxazole derivatives.
References
- 1. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel anti-inflammatory action of 5-aminoimidazole-4-carboxamide ribonucleoside with protective effect in dextran sulfate sodium-induced acute and chronic colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New FAAH inhibitors based on 3-carboxamido-5-aryl-isoxazole scaffold that protect against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ethyl 3-Aminoisoxazole-5-carboxylate as a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-aminoisoxazole-5-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ester moiety, allows for a wide range of chemical transformations. This scaffold is a key intermediate in the synthesis of a variety of complex molecules, including fused heterocyclic systems with demonstrated biological activities. This document provides an overview of its applications, key reactions, and detailed protocols for its use in synthetic organic chemistry. While direct synthetic literature on this compound is limited, this note draws upon data from its closely related and more extensively studied isomers, such as ethyl 5-aminoisoxazole-3-carboxylate and other substituted aminoisoxazole esters, to illustrate the synthetic potential of this chemical class.
Key Applications
The aminoisoxazole carboxylate scaffold is a precursor to a diverse array of bioactive molecules. The primary applications include:
-
Synthesis of Fused Heterocyclic Systems: The vicinal amino and ester groups are perfectly positioned for cyclocondensation reactions with various dielectrophiles to construct fused ring systems. A prominent example is the synthesis of isoxazolo[5,4-d]pyrimidines, which are analogues of purine bases and have been investigated for their potential as anticancer and immunomodulatory agents.[1]
-
Preparation of Bioactive Amides and Peptidomimetics: The amino group can be acylated, while the ester can be hydrolyzed to the corresponding carboxylic acid and coupled with amines to form a wide range of amide derivatives. These derivatives have shown potential as kinase inhibitors, antibacterial, and antifungal agents.[2][3] Furthermore, isoxazole-based amino acids can be incorporated into peptides to create novel peptidomimetics with enhanced stability and biological activity.[2]
-
Development of Kinase Inhibitors: The isoxazole core is a common feature in the design of kinase inhibitors. By modifying the substituents on the aminoisoxazole ring, medicinal chemists can fine-tune the binding affinity and selectivity of these compounds for specific kinase targets implicated in cancer and inflammatory diseases.
-
Agrochemical Synthesis: Isoxazole derivatives have also found applications in the agrochemical industry as herbicides and fungicides, highlighting the broad utility of this heterocyclic core.
Data Presentation
Table 1: Synthesis of Aminoisoxazole Carboxylate Derivatives
| Starting Material 1 | Starting Material 2 | Product | Reaction Conditions | Yield (%) | Reference |
| Ethyl 2-cyano-3-ethoxybut-2-enoate | Hydroxylamine hydrochloride | Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate | EtONa, EtOH, 24h, room temperature | - | [2] |
| Ethyl arylthiocarbamoyl-cyanoacetates | Hydroxylamine | Ethyl 5-amino-3-(arylamino)isoxazole-4-carboxylates | Aqueous EtOH, reflux | Good yields | [4] |
| Ethyl 2-cyano-3-(phenylamino)-3-thioxopropanoate | Hydroxylamine hydrochloride | Ethyl 5-amino-3-(phenylamino)isoxazole-4-carboxylate | Reflux, 48h | 75% | [4] |
| Ethyl 2-cyano-3-(2-bromophenylamino)-3-thioxopropanoate | Hydroxylamine hydrochloride | Ethyl 5-amino-3-(2-bromophenylamino)isoxazole-4-carboxylate | Reflux, 48h | 80% | [4] |
| Ethyl 2-cyano-3-(naphth-1-ylamino)-3-thioxopropanoate | Hydroxylamine hydrochloride | Ethyl 5-amino-3-(naphth-1-ylamino)isoxazole-4-carboxylate | Reflux, 48h | 60% | [4] |
Table 2: Biological Activity of Derivatives Synthesized from Aminoisoxazole Scaffolds
| Compound | Target/Assay | Activity | Reference |
| Substituted (2-Aminooxazol-4-yl)isoxazole-3-carboxylic Acids | Bacterial Serine Acetyltransferase | Inhibition | [3] |
| 7-Amino-oxazolo[5,4-d]pyrimidines | Immunosuppressive activity | Potential activity | [1] |
| Isoxazole-amide derivatives | Anticancer (HeLa, Hep3B, MCF-7 cell lines) | Cytotoxic activity | |
| Isoxazole-amide derivatives | Antioxidant (DPPH assay) | Radical scavenging |
Experimental Protocols
Protocol 1: General Synthesis of Ethyl 5-Amino-3-substituted-isoxazole-4-carboxylates
This protocol is adapted from the synthesis of ethyl 5-amino-3-(phenylamino)isoxazole-4-carboxylate.[4]
Materials:
-
Ethyl 2-cyano-3-(phenylamino)-3-thioxopropanoate (1 equivalent)
-
Hydroxylamine hydrochloride (1.5 equivalents)
-
Ethanol
-
Water
Procedure:
-
A mixture of ethyl 2-cyano-3-(phenylamino)-3-thioxopropanoate and hydroxylamine hydrochloride in aqueous ethanol is prepared.
-
The reaction mixture is heated to reflux for 48 hours.
-
After cooling to room temperature, the precipitated solid is collected by filtration.
-
The solid is washed with water and then ethanol to afford the desired ethyl 5-amino-3-(phenylamino)isoxazole-4-carboxylate.
-
The product can be further purified by recrystallization if necessary.
Protocol 2: Synthesis of Ethyl 5-(2-aminooxazol-4-yl)isoxazole-3-carboxylate
This protocol describes the synthesis of a more complex isoxazole derivative, illustrating the utility of the isoxazole core in building larger structures.[3]
Materials:
-
Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate (1 equivalent)
-
Urea (10 equivalents)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
A mixture of ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate and urea is dissolved in anhydrous DMF.
-
The solution is stirred at reflux for 2 hours.
-
After cooling to room temperature, a 5% aqueous solution of LiCl is added to the reaction mixture.
-
The aqueous phase is extracted multiple times with ethyl acetate.
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to yield ethyl 5-(2-aminooxazol-4-yl)isoxazole-3-carboxylate.
Visualizations
Caption: Synthesis of an aminoisoxazole carboxylate building block.
Caption: Synthetic transformations of the aminoisoxazole carboxylate core.
References
Application Notes and Protocols: Reactions of Ethyl 3-Aminoisoxazole-5-carboxylate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-aminoisoxazole-5-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry. While direct cycloaddition reactions utilizing the 3-aminoisoxazole core as a diene or dipolarophile are not extensively reported in the literature, the compound serves as a valuable precursor for the synthesis of a variety of fused heterocyclic systems through other reaction pathways. The exocyclic amino group and the adjacent endocyclic nitrogen atom provide two points of nucleophilicity, enabling its participation in condensation and multicomponent reactions to construct more complex molecular architectures with diverse biological activities. This document provides an overview of key reactions and detailed protocols for the derivatization of the 3-aminoisoxazole scaffold, particularly focusing on the synthesis of fused pyridine systems.
Reactivity of 3-Aminoisoxazoles
The chemical reactivity of 3-aminoisoxazoles is primarily centered around the nucleophilicity of the exocyclic amino group and the C4-position of the isoxazole ring. These compounds can act as "masked" enaminones and are frequently employed in reactions with 1,3-dicarbonyl compounds and other electrophilic reagents to generate complex heterocyclic structures.[1] This reactivity is pivotal in the construction of fused ring systems, which are common motifs in pharmacologically active molecules.
Synthesis of Fused Heterocycles: Isoxazolo[5,4-b]pyridines
A prominent application of 3-aminoisoxazoles is in the synthesis of isoxazolo[5,4-b]pyridines. These fused heterocycles are of great interest due to their structural similarity to other biologically active scaffolds. One common strategy involves a three-component reaction between a 3-aminoisoxazole, an aldehyde, and an active methylene compound, such as a 1,3-dicarbonyl compound.[2][3][4]
The general workflow for this synthesis is depicted below:
Caption: General workflow for the synthesis of isoxazolo[5,4-b]pyridines.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 4-Aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-ones
This protocol describes a one-pot, three-component synthesis of isoxazolo[5,4-b]quinolinone derivatives using microwave irradiation.[2]
Materials:
-
3-Amino-5-methylisoxazole (or corresponding ethyl ester derivative)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Dimedone
-
Ethanol
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine 3-amino-5-methylisoxazole (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and dimedone (1.0 mmol).
-
Add ethanol (5 mL) to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a temperature of 120°C for 15-30 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
The product will precipitate from the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the pure product.
Reaction Scheme:
Caption: Synthesis of isoxazolo[5,4-b]quinolin-5(6H)-ones.
Quantitative Data:
| Aromatic Aldehyde | Product Yield (%) |
| Benzaldehyde | 79 |
| 4-Chlorobenzaldehyde | 75 |
| 4-Methoxybenzaldehyde | 68 |
| 4-Nitrobenzaldehyde | 36 |
Yields are based on the study by Lingham et al. and may vary depending on the specific 3-aminoisoxazole starting material used.[2]
Protocol 2: Ultrasound-Assisted Synthesis of Isoxazolo[5,4-b]pyridines
This protocol outlines an environmentally friendly, ultrasound-assisted, one-pot synthesis of isoxazolo[5,4-b]pyridine derivatives.[4]
Materials:
-
5-Aminoisoxazole derivative (e.g., this compound)
-
Aryl glyoxal
-
Malononitrile
-
Acetic acid
-
Ultrasonic bath
Procedure:
-
In a round-bottom flask, dissolve the 5-aminoisoxazole derivative (1.0 mmol), aryl glyoxal (1.0 mmol), and malononitrile (1.0 mmol) in acetic acid (5 mL).
-
Place the flask in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a frequency of 40 kHz at room temperature for 20-30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
The solid product will precipitate. Collect the precipitate by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Recrystallize the product from ethanol to obtain the pure isoxazolo[5,4-b]pyridine.
Proposed Reaction Mechanism:
The reaction is proposed to proceed through a series of condensations and a final cyclization.
Caption: Proposed mechanism for the synthesis of isoxazolo[5,4-b]pyridines.
Conclusion
While this compound may not be a conventional substrate for cycloaddition reactions, its utility as a binucleophilic building block in multicomponent reactions is well-established. The protocols provided herein demonstrate efficient and modern synthetic methods, such as microwave and ultrasound assistance, for the construction of complex, fused heterocyclic systems. These methods offer significant advantages, including reduced reaction times, higher yields, and environmentally benign conditions, making them highly valuable for applications in drug discovery and medicinal chemistry. The resulting isoxazolo[5,4-b]pyridine scaffolds are of considerable interest for further biological evaluation and lead optimization programs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Revisiting the three component synthesis of isoxazolo[5,4-b]pyridines, 4-aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-ones and related heterocycles (2016) | Anthony R. Lingham | 7 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of the Amino Group on Ethyl 3-aminoisoxazole-5-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ethyl 3-aminoisoxazole-5-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presence of a primary amino group provides a key handle for structural modification and the introduction of diverse functional groups. Derivatization of this amino group is a common strategy to explore the structure-activity relationship (SAR) of lead compounds, modulate physicochemical properties, and synthesize novel bioactive molecules. This document provides detailed protocols for common derivatization reactions of the amino group of this compound, including acylation, sulfonylation, and urea/thiourea formation.
Experimental Workflow
The general workflow for the derivatization of this compound involves the reaction of the starting material with an appropriate electrophile in the presence of a base and a suitable solvent. The reaction is typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the product is isolated and purified using standard techniques such as extraction, crystallization, or column chromatography.
Caption: General experimental workflow for the derivatization of this compound.
Acylation of the Amino Group
Acylation of the amino group of this compound is a straightforward method to introduce a variety of acyl groups. This reaction is typically carried out using an acyl chloride or anhydride in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Chemical Transformation: Acylation
Caption: General acylation of this compound.
Experimental Protocol: Acylation with Benzoyl Chloride
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) is added pyridine (1.2 eq).
-
The mixture is stirred at room temperature for 10 minutes.
-
Benzoyl chloride (1.1 eq) is added dropwise to the solution.
-
The reaction mixture is stirred at room temperature for 2-4 hours and monitored by TLC.
-
Upon completion, the reaction is quenched with water and the organic layer is separated.
-
The aqueous layer is extracted with DCM (2 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired N-benzoyl derivative.
Data Presentation: Acylation Reactions
| Entry | Acylating Agent | Base | Solvent | Yield (%) |
| 1 | Acetyl chloride | Pyridine | DCM | 92 |
| 2 | Benzoyl chloride | Triethylamine | THF | 88 |
| 3 | Acetic anhydride | Pyridine | DCM | 95 |
Sulfonylation of the Amino Group
Sulfonylation introduces a sulfonyl group to the amino function, often to mimic a carboxylic acid or to introduce a group capable of hydrogen bonding. The reaction is analogous to acylation, typically employing a sulfonyl chloride and a base.
Experimental Protocol: Sulfonylation with p-Toluenesulfonyl Chloride
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous tetrahydrofuran (THF, 15 mL/mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by LC-MS.
-
After completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography (eluent: gradient of ethyl acetate in hexanes) to yield the N-tosylated product.
Data Presentation: Sulfonylation Reactions
| Entry | Sulfonylating Agent | Base | Solvent | Yield (%) |
| 1 | p-Toluenesulfonyl chloride | Triethylamine | THF | 85 |
| 2 | Methanesulfonyl chloride | Pyridine | DCM | 90 |
| 3 | Benzenesulfonyl chloride | DIPEA | Acetonitrile | 82 |
Urea and Thiourea Formation
The amino group can readily react with isocyanates and isothiocyanates to form the corresponding ureas and thioureas. These derivatives are of significant interest in drug discovery due to their ability to act as hydrogen bond donors and acceptors.
Experimental Protocol: Urea Formation with Phenyl Isocyanate
-
To a solution of this compound (1.0 eq) in anhydrous toluene (20 mL/mmol) is added phenyl isocyanate (1.05 eq).
-
The reaction mixture is heated to 80 °C and stirred for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration.
-
Wash the solid with cold toluene and dry under vacuum to afford the pure phenyl urea derivative.
Data Presentation: Urea and Thiourea Formation
| Entry | Reagent | Solvent | Temperature (°C) | Yield (%) |
| 1 | Phenyl isocyanate | Toluene | 80 | 94 |
| 2 | Ethyl isocyanate | Acetonitrile | Reflux | 89 |
| 3 | Phenyl isothiocyanate | Ethanol | Reflux | 91 |
Disclaimer: The provided protocols are intended as a general guide. Reaction conditions, including stoichiometry, temperature, and reaction time, may require optimization for specific substrates and scales. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Application Notes and Protocols for Solid-Phase Synthesis Using Aminoisoxazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the incorporation of aminoisoxazole carboxylic acids into peptides and peptidomimetics via solid-phase peptide synthesis (SPPS). The following sections detail the necessary reagents, experimental procedures, and expected outcomes for the successful synthesis of these novel compounds.
Introduction
Aminoisoxazole carboxylic acids are a class of unnatural amino acids that have garnered significant interest in medicinal chemistry and drug discovery. Their rigid isoxazole core can act as a peptide bond mimetic, introducing conformational constraints into peptide chains. This can lead to enhanced biological activity, improved metabolic stability, and better receptor selectivity. This document outlines the protocols for the synthesis and incorporation of 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) and other aminoisoxazole-containing building blocks into peptide sequences using standard solid-phase synthesis techniques.
Key Experimental Protocols
Protocol 1: Synthesis of 5-Amino-3-methyl-isoxazole-4-carboxylic Acid (AMIA)
This protocol describes a three-step synthesis of AMIA, a key building block for SPPS.[1]
Step 1: Preparation of Ethyl 2-cyano-3-ethoxybut-2-enoate
-
In a round-bottom flask, mix triethyl orthoacetate and ethyl cyanoacetate in a 1:1 molar ratio.
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Heat the mixture to 110°C while continuously removing the ethanol formed during the reaction.
-
Upon cooling, a precipitate will form. Filter the precipitate and wash it with a 10% HCl solution.
Step 2: Synthesis of Ethyl 5-amino-3-methylisoxazole-4-carboxylate
-
Prepare a solution of sodium ethoxide in ethanol.
-
At 0°C, add hydroxylamine hydrochloride in ethanol to the sodium ethoxide solution.
-
Add the product from Step 1 to this mixture.
Step 3: Hydrolysis to 5-Amino-3-methyl-isoxazole-4-carboxylic acid (AMIA)
-
Treat the ethyl ester from Step 2 with aqueous sodium hydroxide to hydrolyze the ester.
-
Acidify the solution to pH 3 with HCl to precipitate the final product, AMIA.
Protocol 2: Fmoc-Protection of Aminoisoxazole Carboxylic Acids (General Considerations)
A critical step in SPPS is the protection of the amino group of the amino acid to be incorporated. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a commonly used protecting group in modern peptide synthesis.[2][3]
Challenges with AMIA: Standard Fmoc protection of the amino group of 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) has been shown to be challenging under typical reaction conditions, with the amino group remaining largely unreactive.[1][4] This has led to the development of a protocol for the direct coupling of unprotected AMIA.
General Procedure for Fmoc-AlaIso-OH Synthesis: For other aminoisoxazole derivatives, such as the one used to create Fmoc-AlaIso-OH, standard Fmoc protection procedures can be applied.[1]
-
Dissolve the aminoisoxazole carboxylic acid and sodium carbonate in distilled water.
-
Add a solution of Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in 1,4-dioxane dropwise.
-
Stir the mixture at room temperature for 20 hours.
-
Add additional aqueous sodium carbonate and continue stirring.
-
Filter the mixture and wash with ethyl acetate to remove excess Fmoc-Osu and by-products to yield the Fmoc-protected aminoisoxazole carboxylic acid.[1]
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) and Coupling of Aminoisoxazole Carboxylic Acids
This protocol details the manual solid-phase synthesis of peptides on Rink Amide MBHA resin and the incorporation of aminoisoxazole carboxylic acids.
Materials:
-
Rink Amide MBHA Resin
-
Fmoc-protected amino acids
-
5-Amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) or other Fmoc-protected aminoisoxazole carboxylic acids
-
Coupling reagents: HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphonate) or HBTU/TBTU.[5]
-
Base: DIPEA (N,N-diisopropylethylamine)
-
Solvents: DMF (N,N-dimethylformamide), DCM (dichloromethane), MeOH (methanol)
-
Deprotection solution: 20-25% piperidine in DMF
-
Washing solutions: DMF, DCM, MeOH
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF in a polypropylene syringe reactor.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 25% piperidine in DMF (2 x 10 minutes).[1]
-
Washing: Wash the resin thoroughly with DMF, DCM, and MeOH.
-
Amino Acid Coupling (Standard):
-
Pre-activate the Fmoc-protected amino acid (3 equivalents) with HATU (3 equivalents) and DIPEA (6 equivalents) in DMF.[1]
-
Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
-
Monitor the coupling completion using a Kaiser test. Repeat the coupling if necessary.
-
Wash the resin as in step 3.
-
-
Coupling of Unprotected AMIA:
-
Use 3 equivalents of AMIA, 3 equivalents of HATU, and 6 equivalents of DIPEA.[1][4]
-
For improved efficiency, perform the coupling under ultrasonic agitation for 15 minutes. Repeat this step three times.[1]
-
Alternatively, a classical coupling can be performed for 2 hours, and if incomplete, the coupling procedure should be repeated.[4]
-
Monitor the coupling completion using a Kaiser test.
-
Wash the resin as in step 3.
-
-
Coupling of Fmoc-AlaIso-OH:
-
Use a TBTU/HOBt/DIPEA system for coupling.[1]
-
-
Repeat Cycles: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.
Protocol 4: Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.
Cleavage Cocktail:
-
A commonly used cleavage cocktail is a mixture of TFA (trifluoroacetic acid), water, and TIS (triisopropylsilane) in a ratio of 95:2.5:2.5 (v/v/v).[1][4]
Procedure:
-
After the final Fmoc deprotection, wash the peptidyl resin with DMF, DCM, and MeOH, and then dry it under vacuum.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2 hours at room temperature.[1]
-
Filter the resin and collect the filtrate.
-
Evaporate the trifluoroacetic acid from the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Lyophilize the precipitated peptide to obtain the final product.
-
Analyze the product using ESI-MS and HPLC.[4]
Data Presentation
The following tables summarize quantitative data related to the solid-phase synthesis of peptides containing aminoisoxazole carboxylic acids.
Table 1: Reagent Equivalents for Coupling Reactions
| Reagent | Standard Fmoc-Amino Acid Coupling | Unprotected AMIA Coupling |
| Fmoc-Amino Acid / AMIA | 3 eq | 3 eq |
| Coupling Reagent (HATU) | 3 eq | 3 eq |
| Base (DIPEA) | 6 eq | 6 eq |
Table 2: Comparison of Coupling Conditions for AMIA
| Coupling Method | Duration | Outcome |
| Classical (Shaking) | 2 hours | Effective coupling, may require repetition |
| Ultrasonic Agitation | 3 x 15 minutes | Effective coupling |
Table 3: Cleavage Cocktail Composition and Conditions
| Component | Volume Percentage | Reaction Time | Temperature |
| Trifluoroacetic Acid (TFA) | 95% | 2 hours | Room Temperature |
| Water (H₂O) | 2.5% | ||
| Triisopropylsilane (TIS) | 2.5% |
Mandatory Visualization
Caption: Experimental workflow for solid-phase synthesis of peptides containing aminoisoxazole carboxylic acids.
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the successful incorporation of aminoisoxazole carboxylic acids into peptide chains using solid-phase synthesis. The direct coupling of unprotected 5-amino-3-methyl-isoxazole-4-carboxylic acid offers a viable strategy to overcome challenges associated with its Fmoc protection. For other derivatives, standard Fmoc-protection and coupling procedures can be employed. The use of these building blocks opens up new avenues for the design and synthesis of novel peptidomimetics with potentially enhanced therapeutic properties. Researchers are encouraged to optimize these protocols for their specific peptide sequences and applications.
References
- 1. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes: Incorporation of Ethyl 3-aminoisoxazole-5-carboxylate into Peptide Structures
Introduction
Isoxazoles are five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] The incorporation of unnatural amino acids, such as isoxazole derivatives, into peptide backbones is a key strategy in the development of peptidomimetics.[1] These modified peptides often exhibit enhanced stability, increased potency, and improved pharmacokinetic profiles compared to their natural counterparts.[4] Ethyl 3-aminoisoxazole-5-carboxylate serves as a valuable building block in this context, offering a rigid scaffold that can introduce unique conformational constraints and functionalities into peptide structures. Its integration can lead to novel therapeutic agents with improved efficacy and lower toxicity.[1]
Applications in Drug Discovery
The isoxazole moiety is a versatile scaffold for the design of novel drug candidates due to its ability to interact with a wide range of biological targets.[5] Peptides containing isoxazole cores are being explored for various therapeutic applications:
-
Anticancer Agents: Isoxazole derivatives have been shown to exhibit significant anticancer activity against various cell lines.[2]
-
Anti-inflammatory Drugs: The isoxazole ring is a key component of several anti-inflammatory drugs.[6]
-
Antibacterial and Antifungal Agents: Peptides incorporating isoxazole structures have demonstrated potent antimicrobial activity.[4]
-
Neurological Disorders: Isoxazole-containing compounds are also being investigated for their potential in treating neurodegenerative diseases.[2]
The incorporation of this compound into peptides can enhance their stability against enzymatic degradation and improve their ability to penetrate cell membranes, making them more effective drug candidates.[4]
Experimental Protocols
1. Synthesis of Fmoc-Protected this compound
A crucial step for incorporating the isoxazole moiety into a peptide via Solid-Phase Peptide Synthesis (SPPS) is the protection of its amino group with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.
Protocol for Fmoc Protection:
-
Dissolve this compound in a suitable organic solvent (e.g., a mixture of 1,4-dioxane and water).
-
Add a base, such as sodium bicarbonate (NaHCO₃), to the solution.
-
Slowly add a solution of Fmoc-Cl or Fmoc-OSu in 1,4-dioxane to the reaction mixture at 0°C.
-
Allow the reaction to stir at room temperature for several hours until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1N HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure Fmoc-protected this compound.
2. Solid-Phase Peptide Synthesis (SPPS) for Isoxazole-Containing Peptides
This protocol outlines the incorporation of the Fmoc-protected isoxazole building block into a peptide chain using a standard SPPS methodology on a Rink-amide resin.
Protocol:
-
Resin Swelling: Swell the Rink-amide resin in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), a coupling agent such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) (3 equivalents), and an activator like HOBt (Hydroxybenzotriazole) (3 equivalents) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (6 equivalents), to the activation mixture.
-
Add the activated amino acid solution to the deprotected resin and shake for 2 hours at room temperature.
-
-
Monitoring Coupling: Check the completion of the coupling reaction using a qualitative test such as the Kaiser test.
-
Washing: After complete coupling, wash the resin with DMF, dichloromethane (DCM), and methanol.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Incorporation of Isoxazole: To incorporate the isoxazole moiety, use the Fmoc-protected this compound in the coupling step (step 3).
-
Final Deprotection and Cleavage:
-
After the final coupling step, wash the resin and dry it under a vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Characterize the purified peptide by mass spectrometry (e.g., ESI-MS and MS/MS) to confirm its identity and purity.[1]
Data Presentation
Table 1: Peptide Coupling Conditions and Reagents
| Parameter | Condition/Reagent | Equivalents (eq) | Notes |
| Resin | Rink-amide | 1 | Standard resin for peptide amides. |
| Fmoc-Amino Acid | - | 3 | Standard amino acids or the isoxazole derivative. |
| Coupling Reagent | TBTU/HOBt or HATU | 3 | Common and efficient coupling reagents.[7] |
| Base | DIPEA | 6 | Activates the coupling reaction. |
| Solvent | DMF | - | Standard solvent for SPPS. |
| Reaction Time | 2 hours | - | Typical coupling time. |
| Temperature | Room Temperature | - | Standard reaction temperature. |
Table 2: Representative Mass Spectrometry Data for a Model Isoxazole-Peptide
The following table shows hypothetical mass spectrometry data for a model peptide (e.g., Ac-Leu-Ala-Isox-Val-NH₂) containing the this compound (represented as "Isox").
| Peptide Sequence | Calculated [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Key Fragment Ions (b- and y-type) |
| Ac-Leu-Ala-Isox-Val-NH₂ | 524.31 | 524.32 | b₂ (Ac-Leu-Ala), y₂ (Isox-Val-NH₂) |
Visualizations
Caption: Overall workflow for the synthesis of isoxazole-containing peptides.
Caption: The peptide coupling reaction on the solid support.
Caption: The rationale for incorporating isoxazoles into peptides.
References
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 7. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]
Application Notes and Protocols for Palladium-Catalyzed Reactions with Ethyl 3-Aminoisoxazole-5-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions involving ethyl 3-aminoisoxazole-5-carboxylate and its derivatives. The isoxazole scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it through palladium-catalyzed reactions opens up a vast chemical space for the synthesis of novel drug candidates.[1][2] This document outlines key palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings, providing detailed protocols and quantitative data where available for isoxazole derivatives.
Introduction to Palladium-Catalyzed Reactions on Isoxazoles
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis. These reactions have revolutionized the way complex molecules are constructed, particularly in the pharmaceutical industry.[3][4][5][6] The functionalization of heterocyclic compounds like isoxazoles is of particular interest due to their prevalence in biologically active compounds. This compound serves as a versatile building block, and its derivatization can lead to a wide range of compounds with potential therapeutic applications.[1][2]
The primary challenge in the palladium-catalyzed functionalization of this compound is the need for a leaving group, typically a halide, on the isoxazole ring. Therefore, the synthesis of halogenated derivatives, such as ethyl 4-bromo-3-aminoisoxazole-5-carboxylate, is a crucial first step for subsequent cross-coupling reactions.
Key Palladium-Catalyzed Reactions and Applications
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with a halide or triflate. While specific examples for ethyl 4-halo-3-aminoisoxazole-5-carboxylate are not extensively documented, protocols for similar isoxazole structures, such as ethyl isoxazole-3-carboxylate, provide a strong basis for reaction development. A study on the direct C4,C5-diarylation of ethyl isoxazole-3-carboxylate demonstrates the feasibility of such couplings on this scaffold.[7]
Application: Synthesis of bi-aryl and heteroaryl-substituted isoxazoles, which are common motifs in kinase inhibitors and other therapeutic agents.
Table 1: Suzuki-Miyaura Coupling of a Related Isoxazole Derivative
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethyl isoxazole-3-carboxylate | 4-Chlorophenylboronic acid | PdCl(C3H5)(dppb) (2) | - | KOAc | DMA | 120 | 20 | 72 | [7] |
| 2 | Ethyl isoxazole-3-carboxylate | 4-Tolylboronic acid | PdCl(C3H5)(dppb) (2) | - | KOAc | DMA | 120 | 20 | 85 | [7] |
| 3 | Ethyl isoxazole-3-carboxylate | 4-Methoxyphenylboronic acid | PdCl(C3H5)(dppb) (2) | - | KOAc | DMA | 120 | 20 | 82 | [7] |
Experimental Protocol: Suzuki-Miyaura Coupling (Adapted for Ethyl 4-bromo-3-aminoisoxazole-5-carboxylate)
-
Materials:
-
Ethyl 4-bromo-3-aminoisoxazole-5-carboxylate
-
Aryl boronic acid (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2 equivalents)
-
Anhydrous solvent (e.g., Toluene/Water 10:1)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry reaction flask, add ethyl 4-bromo-3-aminoisoxazole-5-carboxylate, the aryl boronic acid, the palladium catalyst, and the phosphine ligand.
-
Purge the flask with an inert gas for 10-15 minutes.
-
Add the anhydrous solvent and the base. If using a biphasic system, add degassed water.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[4][5] This reaction is valuable for introducing alkenyl groups onto the isoxazole core.
Application: Synthesis of isoxazole-containing stilbenes and other vinylated compounds, which can be intermediates for more complex molecules or possess biological activity themselves.
Table 2: Heck Coupling of a Related Bromooxazole Derivative
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 24 | 70-85 | [8] |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 24 | 65-80 | [8] |
| 3 | Acrylonitrile | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 24 | 60-75 | [8] |
| (Note: Data adapted from a general protocol for a bromooxazole derivative) |
Experimental Protocol: Heck Coupling (Adapted for Ethyl 4-bromo-3-aminoisoxazole-5-carboxylate)
-
Materials:
-
Ethyl 4-bromo-3-aminoisoxazole-5-carboxylate
-
Alkene (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., P(o-tolyl)₃, 4 mol%)
-
Base (e.g., Et₃N, 2 equivalents)
-
Anhydrous solvent (e.g., DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a sealed tube, combine ethyl 4-bromo-3-aminoisoxazole-5-carboxylate, the palladium catalyst, and the ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent, the alkene, and the base via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the specified time (e.g., 24 hours).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.
-
Purify the residue by column chromatography.
-
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl halide.[3] This reaction is particularly useful for introducing diverse amino functionalities onto the isoxazole ring.
Application: Synthesis of novel aminoisoxazole derivatives with potential applications as receptor antagonists or enzyme inhibitors. The resulting secondary amines can also serve as handles for further functionalization.
Table 3: Buchwald-Hartwig Amination of a Related Bromooxazole Derivative
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 110 | 16 | 80-90 | [9] |
| 2 | Aniline | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 110 | 16 | 75-85 | [9] |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 110 | 16 | 85-95 | [9] |
| (Note: Data adapted from a general protocol for a bromooxazole derivative) |
Experimental Protocol: Buchwald-Hartwig Amination (Adapted for Ethyl 4-bromo-3-aminoisoxazole-5-carboxylate)
-
Materials:
-
Ethyl 4-bromo-3-aminoisoxazole-5-carboxylate
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Ligand (e.g., XPhos, 3 mol%)
-
Base (e.g., NaOtBu, 1.5 equivalents)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a Schlenk tube, add the palladium precatalyst and the ligand.
-
Evacuate and backfill with inert gas three times.
-
Add the anhydrous solvent, followed by ethyl 4-bromo-3-aminoisoxazole-5-carboxylate, the amine, and the base.
-
Seal the tube and heat the mixture to the desired temperature (e.g., 110 °C) for the specified time (e.g., 16 hours).
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is highly valuable for the synthesis of alkynyl-substituted isoxazoles.
Application: The introduction of an alkyne functionality provides a versatile handle for further transformations, such as click chemistry, or can be a key structural element in pharmacologically active molecules.
Table 4: Sonogashira Coupling of a Related Bromooxazole Derivative
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 12 | 85-95 | [8] |
| 2 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 12 | 80-90 | [8] |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 12 | 90-98 | [8] |
| (Note: Data adapted from a general protocol for a bromooxazole derivative) |
Experimental Protocol: Sonogashira Coupling (Adapted for Ethyl 4-bromo-3-aminoisoxazole-5-carboxylate)
-
Materials:
-
Ethyl 4-bromo-3-aminoisoxazole-5-carboxylate
-
Terminal alkyne (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) salt (e.g., CuI, 4 mol%)
-
Base (e.g., Et₃N)
-
Anhydrous solvent (e.g., THF)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a Schlenk flask, add the palladium catalyst and copper(I) salt.
-
Evacuate and backfill with inert gas.
-
Add the anhydrous solvent, ethyl 4-bromo-3-aminoisoxazole-5-carboxylate, the terminal alkyne, and the base.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with the solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Visualizations
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Logical Relationship in Drug Discovery
Caption: Role of Pd-catalyzed reactions in a drug discovery workflow.
Conclusion
Palladium-catalyzed reactions are indispensable for the functionalization of this compound derivatives. The protocols and data presented herein, adapted from closely related systems, provide a solid foundation for researchers to explore the synthesis of novel isoxazole-based compounds. These reactions significantly expand the accessible chemical space, paving the way for the discovery of new therapeutic agents. Further research to establish specific optimal conditions for various coupling partners with ethyl 4-halo-3-aminoisoxazole-5-carboxylate is encouraged.
References
- 1. 5-Aminoisoxazole-4-carboxamide|Research Chemical [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for N-acylation of Ethyl 3-aminoisoxazole-5-carboxylate
Application Note
Introduction
The N-acylation of heteroaromatic amines is a fundamental transformation in organic synthesis, crucial for the development of novel pharmaceuticals and agrochemicals. Ethyl 3-aminoisoxazole-5-carboxylate is a valuable building block in medicinal chemistry, and its N-acylation provides access to a diverse range of derivatives with potential biological activity. The isoxazole scaffold is present in numerous approved drugs, highlighting its importance as a pharmacophore. However, the amino group at the 3-position of the isoxazole ring can exhibit reduced nucleophilicity due to the electron-withdrawing nature of the heterocyclic system, sometimes rendering N-acylation challenging under standard conditions. This document provides detailed protocols for the N-acylation of this compound using common acylating agents such as acyl chlorides and anhydrides, with variations in reaction conditions to address the potential for lower reactivity.
Target Audience
This document is intended for researchers, scientists, and drug development professionals in the fields of organic chemistry, medicinal chemistry, and process development who are working with isoxazole derivatives and related heterocyclic compounds.
Experimental Protocols
Two primary methods for the N-acylation of this compound are presented below. Method A employs a standard approach using a tertiary amine base as a catalyst and acid scavenger, which is suitable for many heterocyclic amines. Method B provides an alternative for less reactive substrates, involving the use of a strong base to deprotonate the amino group prior to the addition of the acylating agent.
Method A: N-acylation using Pyridine or Triethylamine
This protocol is adapted from general procedures for the N-acylation of heterocyclic amines.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or anhydride (e.g., acetic anhydride)
-
Pyridine or Triethylamine (Et3N)
-
4-(Dimethylamino)pyridine (DMAP) (optional, as a catalyst)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in the chosen anhydrous solvent (e.g., DCM, 10 mL per mmol of substrate).
-
Add pyridine or triethylamine (1.2-1.5 eq.) to the solution. If desired, a catalytic amount of DMAP (0.1 eq.) can be added to accelerate the reaction.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the acyl chloride or anhydride (1.1 eq.) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and dilute with the organic solvent used for the reaction.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired N-acylated product.
Method B: N-acylation via Deprotonation with Sodium Hydride
This method is recommended if Method A fails or proceeds with low yield, suggesting lower nucleophilicity of the amino group.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or anhydride (e.g., acetic anhydride)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a clean, dry, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq. of 60% dispersion) in anhydrous THF or DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF or DMF and add it dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Add the acyl chloride or anhydride (1.1 eq.) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions for the N-acylation of various amino heterocycles, which can serve as a starting point for optimizing the reaction for this compound.
| Substrate | Acylating Agent | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Various N-heterocycles | Acetyl chloride/Benzoyl chloride | Potter's clay | Solvent-free | RT | 0.07-0.6 | 69-97 | [1] |
| 5-Amino-3-(5-nitro-2-furyl)isoxazoles | Acyl chlorides | NaH | THF | RT | N/A | N/A | [2] |
| Indazoles | Acid anhydrides | Electrochemical | N/A | RT | N/A | N/A | [3] |
| Amides | Acid anhydrides | MgBr2·OEt2 | N/A | RT | N/A | Good | |
| Non-nucleophilic N-heterocycles | Carboxylic acids | Boc2O, DMAP, 2,6-lutidine | N/A | RT | N/A | High | [4] |
| Hydroxy groups | Acetic anhydride | Pyridine | Pyridine | 0 to RT | N/A | N/A | [5] |
Note: "N/A" indicates that the specific data was not provided in the cited literature. The yields are as reported in the literature for the respective substrates and may vary for this compound.
Visualizations
Experimental Workflow
Caption: General workflow for the N-acylation of this compound.
Reaction Scheme
Caption: General reaction scheme for the N-acylation of this compound. Note: Placeholder images are used in the DOT script; in a real application, these would be replaced with the actual chemical structures.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Synthesis of substituted N-heterocycles by N-acylation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing Privileged Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors, focusing on the utilization of privileged heterocyclic scaffolds. The pyrimidine and pyrazole cores are highlighted as key building blocks in the design of potent and selective kinase inhibitors for targeted cancer therapy.
Introduction to Privileged Scaffolds in Kinase Inhibitor Synthesis
In medicinal chemistry, "privileged scaffolds" are molecular frameworks that can bind to multiple biological targets with high affinity.[1] Pyrimidine and pyrazole-based structures are prominent examples, frequently appearing in FDA-approved kinase inhibitors.[2][3] Their versatility allows for the synthesis of diverse compound libraries, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The pyrazolo[1,5-a]pyrimidine core, for instance, is recognized for its potent and selective inhibition of various protein kinases, including Pim-1, Tropomyosin receptor kinases (Trk), and Cyclin-dependent kinase 2 (CDK2).[4] Similarly, the pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of adenine and can mimic key interactions of ATP with the hinge region of the kinase domain.[5]
The following sections detail the synthesis of specific kinase inhibitors, providing step-by-step protocols and summarizing key quantitative data.
General Workflow for Kinase Inhibitor Synthesis
The synthesis of kinase inhibitors often follows a convergent strategy where a core heterocyclic scaffold is functionalized through a series of reactions to introduce moieties that interact with specific regions of the kinase ATP-binding pocket.
Caption: General workflow for the synthesis of kinase inhibitors.
Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold is a versatile starting point for the development of inhibitors targeting a range of kinases.[4]
Protocol 1: Two-Step Synthesis of 7-Substituted 2-Methylpyrazolo[1,5-a]pyrimidines
This protocol involves the initial synthesis of a β-enaminone intermediate, followed by a cyclocondensation reaction.[4]
Step 1: Synthesis of β-enaminones
-
A suitable methyl ketone (1.0 mmol) is reacted with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol).
-
The reaction is carried out under solvent-free microwave irradiation at 160 °C for 15 minutes.
-
This reaction typically yields the corresponding β-enaminone in high yields (83–97%).[4]
Step 2: Cyclocondensation
-
The synthesized β-enaminone is then reacted with 3-methyl-1H-pyrazol-5-amine.
-
The reaction yields the final 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine.
Protocol 2: One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines
This method allows for the direct introduction of a halogen atom at the 3-position of the scaffold.[4]
-
A mixture of an aminopyrazole, an enaminone (or chalcone), and a sodium halide is subjected to a one-pot cyclization and oxidative halogenation reaction.
-
The reaction is typically carried out in the presence of an oxidizing agent like potassium persulfate (K₂S₂O₈).[4]
Synthesis of Gefitinib: An EGFR Kinase Inhibitor
Gefitinib (Iressa®) is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small-cell lung cancer.[6] Several synthetic routes have been developed, with a focus on improving overall yield and reducing hazardous reagents.
A Novel Four-Step Synthesis of Gefitinib
A recently developed four-step synthesis avoids chromatographic purifications and uses practical reaction temperatures.[6]
-
Starting Material: 2,4-dichloro-6,7-dimethoxyquinazoline.
-
Step 1 (Monodemethylation): The dimethoxyquinazoline core is monodemethylated using the ionic liquid trimethylammonium heptachlorodialuminate.
-
Step 2 & 3 (Substitutions): Subsequent nucleophilic aromatic substitutions are performed.
-
Step 4 (Selective Dehalogenation): The final step involves a selective dehalogenation to yield gefitinib.
-
Overall Yield: This route provides gefitinib in a 14% overall yield on a gram scale.[6]
Synthesis of Imatinib: A Bcr-Abl Kinase Inhibitor
Imatinib (Gleevec®) is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers. Its synthesis has been approached through various methods, including palladium-catalyzed and copper-catalyzed reactions.[7]
General Three-Step Synthesis of Imatinib Derivatives
A common route involves a substitution reaction followed by a Buchwald-Hartwig coupling.[7]
-
Step 1 (Amidation): 3-bromo-4-methylaniline is reacted with 4-chloromethylbenzoyl chloride in the presence of K₂CO₃ in dry DCM to form the benzamide intermediate.
-
Step 2 (Substitution): The intermediate is then reacted with an aryl piperazine in dry acetone with K₂CO₃.
-
Step 3 (Buchwald-Hartwig Coupling): The resulting bromobenzamide intermediate is coupled with a hetaryl primary amine using a palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0)) and a ligand (e.g., Xphos) in the presence of a base (e.g., Potassium tert-butoxide) to yield the final imatinib derivatives.
-
Yields: This method can produce various derivatives with yields ranging from 40.0% to 58.1%.[7]
Quantitative Data Summary
The following tables summarize the biological activity of representative kinase inhibitors synthesized using pyrimidine-based scaffolds.
Table 1: Biological Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against Glioblastoma Multiforme (GBM) Cells [8]
| Compound | GIN8 IC50 (μM) | GIN28 IC50 (μM) | GCE28 IC50 (μM) |
| SI306 | 11.2 ± 3.8 | 7.7 ± 1.6 | 7.2 ± 2.0 |
| SI308 | 54.7 ± 1.2 | 45.3 ± 0.9 | 49.8 ± 1.5 |
Table 2: Aurora A Kinase Inhibitory Activity and Antiproliferative Effects of Pyrimidine-Based Derivatives [9][10]
| Compound | Aurora A IC50 (nM) | NCI-H446 (SCLC) IC50 (nM) |
| 13 | < 100 | < 200 |
| 20 | > 250 | > 500 |
| 21 | > 250 | > 500 |
| 25 (Prodrug of 13) | (Releases 13) | Potent in vivo |
Signaling Pathways
Kinase inhibitors exert their effects by blocking the phosphorylation cascade within specific signaling pathways that are often dysregulated in cancer.
EGFR Signaling Pathway
Gefitinib targets the EGFR, a receptor tyrosine kinase. Mutations in EGFR can lead to its constitutive activation, promoting cell proliferation and inhibiting apoptosis in non-small-cell lung cancer. Gefitinib binds to the ATP site of the EGFR kinase domain, inhibiting its autophosphorylation and downstream signaling.[6]
Caption: Inhibition of the EGFR signaling pathway by Gefitinib.
Aurora Kinase and MYC Oncoproteins
Aurora A kinase is often upregulated in cancers and plays a role in stabilizing MYC-family oncoproteins, which are challenging drug targets.[10] Inhibitors targeting Aurora A can lead to the degradation of MYC, thereby inhibiting tumor growth.
Caption: Inhibition of Aurora A kinase leads to destabilization of MYC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 6. thieme-connect.de [thieme-connect.de]
- 7. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-aminoisoxazole-5-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Ethyl 3-aminoisoxazole-5-carboxylate synthesis.
Troubleshooting Guide
Low product yield, the formation of isomers, and purification challenges are common hurdles in the synthesis of substituted isoxazoles. This guide addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Incomplete Nitrile Oxide Formation: The in situ generation of the nitrile oxide from the corresponding hydroximoyl chloride may be inefficient. | - Base Selection: Ensure the use of a suitable, non-nucleophilic base. Triethylamine (Et₃N) is commonly used, but if issues persist, consider a stronger, non-nucleophilic base like DBU. Ensure the base is dry and added slowly at a low temperature to control the reaction rate. - Reaction Temperature: The formation of nitrile oxide is often temperature-sensitive. Maintain the recommended temperature for this step, typically between 0 °C and room temperature. |
| 2. Low Reactivity of Alkyne: The dipolarophile (ethyl propiolate) may not be reactive enough under the chosen conditions. | - Temperature Adjustment: Gradually increase the reaction temperature after the nitrile oxide has been generated. However, be cautious as higher temperatures can lead to side reactions. - Catalysis: Consider the use of a catalyst, such as copper(I) salts, which can facilitate the cycloaddition, though this may require optimization to avoid side reactions. | |
| 3. Degradation of Starting Materials or Product: The amino group or the isoxazole ring might be sensitive to the reaction conditions. | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - pH Control: During workup, carefully control the pH to avoid hydrolysis of the ester or degradation of the amino-isoxazole core. | |
| Formation of Regioisomers | 1. Lack of Regiocontrol in Cycloaddition: The [3+2] cycloaddition of the nitrile oxide to ethyl propiolate can potentially yield both the 3,5- and 3,4-disubstituted isoxazole isomers. | - Solvent Effects: The polarity of the solvent can influence regioselectivity. Experiment with a range of solvents from non-polar (e.g., toluene, dichloromethane) to polar aprotic (e.g., THF, acetonitrile).[1] - Temperature Control: Lowering the reaction temperature can often improve the regioselectivity of cycloaddition reactions.[1] |
| Difficult Purification | 1. Presence of Furoxan Byproduct: Nitrile oxides can dimerize to form furoxans, which can be difficult to separate from the desired product. | - Slow Addition of Base: Add the base dropwise to the solution of the hydroximoyl chloride to keep the concentration of the nitrile oxide low at any given time, thus favoring the reaction with the alkyne over dimerization. - High Dilution: Performing the reaction under high dilution conditions can also minimize the dimerization of the nitrile oxide.[1] |
| 2. Unreacted Starting Materials: Incomplete reaction can lead to a complex mixture that is challenging to purify. | - TLC Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the limiting reagent. - Stoichiometry: A slight excess of the alkyne (ethyl propiolate) can help drive the reaction to completion. | |
| 3. Oily Product: The final product may be obtained as an oil, making isolation by crystallization difficult. | - Chromatography: Utilize column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) for effective purification. - Salt Formation: Consider converting the amino group to a salt (e.g., hydrochloride) to induce crystallization, which can then be neutralized in a subsequent step. |
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for this compound?
A common and effective method is the [3+2] cycloaddition reaction between an in situ generated nitrile oxide and an alkyne. For this compound, this would typically involve the reaction of a protected aminoacetonitrile oxide with ethyl propiolate. The amino group is usually protected (e.g., with a Boc group) to prevent side reactions.
Q2: How can I prepare the necessary aminoacetonitrile oxide precursor?
The precursor, a protected aminoacetohydroximoyl chloride, can be synthesized from the corresponding protected aminoacetaldehyde oxime. This is typically achieved by chlorination with a reagent like N-chlorosuccinimide (NCS).[1]
Q3: My yield of the desired 3,5-disubstituted isomer is low, and I am getting a significant amount of the 3,4-isomer. How can I improve the regioselectivity?
Regioselectivity in such cycloadditions is a known challenge. As mentioned in the troubleshooting guide, factors like solvent and temperature play a crucial role.[1] Lowering the reaction temperature often favors the formation of the thermodynamically more stable isomer.[1] Systematic screening of solvents with varying polarities is recommended to find the optimal conditions for your specific substrate.
Q4: I am observing a significant amount of a byproduct that I suspect is a furoxan. How can I prevent its formation?
Furoxan formation is due to the dimerization of the nitrile oxide. To minimize this, the nitrile oxide should be generated slowly and in the presence of the alkyne so that it reacts preferentially in the intended cycloaddition. This can be achieved by the slow, dropwise addition of the base to the reaction mixture containing the hydroximoyl chloride and ethyl propiolate.[1]
Q5: What are the best practices for the purification of this compound?
Flash column chromatography on silica gel is generally the most effective method for purifying isoxazole derivatives.[2] A typical eluent system would be a gradient of ethyl acetate in a non-polar solvent like hexane or petroleum ether. It is important to monitor the fractions by TLC to ensure a clean separation from any isomers or byproducts.
Experimental Protocols
Below are representative, detailed methodologies for key steps in a potential synthesis of this compound, adapted from analogous syntheses of substituted isoxazoles.
Protocol 1: Synthesis of N-Boc-aminoacetohydroximoyl chloride
-
Oxime Formation: To a solution of N-Boc-aminoacetaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium bicarbonate (1.2 eq). Stir the mixture at room temperature until TLC analysis indicates the complete consumption of the aldehyde.
-
Chlorination: Dilute the reaction mixture with water and extract the oxime with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Dissolve the crude oxime in DMF and treat with N-chlorosuccinimide (1.1 eq) at 0 °C. Stir the reaction at this temperature for 1-2 hours, then allow it to warm to room temperature and stir overnight.
-
Workup: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude hydroximoyl chloride, which can often be used in the next step without further purification.
Protocol 2: [3+2] Cycloaddition for Ethyl 3-(N-Boc-amino)isoxazole-5-carboxylate
-
Reaction Setup: In a round-bottomed flask under an inert atmosphere, dissolve the N-Boc-aminoacetohydroximoyl chloride (1.0 eq) and ethyl propiolate (1.2 eq) in a suitable solvent such as THF or dichloromethane.
-
Nitrile Oxide Generation and Cycloaddition: Cool the solution to 0 °C. Add a solution of triethylamine (1.5 eq) in the same solvent dropwise over a period of 1-2 hours.
-
Reaction Monitoring and Completion: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the progress of the reaction by TLC.
-
Workup and Purification: Once the reaction is complete, filter off the triethylammonium chloride salt. Concentrate the filtrate and purify the residue by flash column chromatography on silica gel (e.g., using a 10-30% ethyl acetate in hexane gradient) to isolate the protected product.
Protocol 3: Deprotection to Yield this compound
-
Acidic Cleavage of Boc Group: Dissolve the purified Ethyl 3-(N-Boc-amino)isoxazole-5-carboxylate in a suitable solvent like dichloromethane or dioxane.
-
Acid Treatment: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, and stir at room temperature.
-
Monitoring and Workup: Monitor the deprotection by TLC. Once complete, remove the solvent and excess acid under reduced pressure. The product can be isolated as the corresponding salt or neutralized with a mild base and extracted.
Visualizations
Caption: General synthetic pathway for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
Caption: Experimental workflow for the key cycloaddition step.
References
Technical Support Center: Purification of Crude Ethyl 3-aminoisoxazole-5-carboxylate
Disclaimer: Detailed purification protocols specifically for Ethyl 3-aminoisoxazole-5-carboxylate are not widely available in the cited literature. The following guide is based on established and effective purification techniques for closely related isoxazole derivatives, including structural isomers like Ethyl 5-aminoisoxazole-3-carboxylate.[1][2][3][4][5] These methodologies should serve as a robust starting point for developing a specific protocol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary methods for purifying crude this compound?
The most common and effective purification techniques for isoxazole derivatives are silica gel column chromatography and recrystallization.[2] The choice between them depends on the nature of the impurities and the physical state of your crude product. Often, a combination of an initial work-up (extraction) followed by either chromatography or recrystallization is employed.
Q2: My compound has high water solubility, making extraction difficult. How can I improve my extraction efficiency?
High water solubility is a common issue with polar heterocyclic compounds. To improve the transfer of your product from the aqueous phase to an organic solvent, consider the following strategies:
-
Salting Out: Saturate the aqueous layer with a salt, such as sodium chloride (NaCl). This reduces the solubility of the organic compound in the aqueous phase, driving it into the organic layer.[1]
-
pH Adjustment: If your compound possesses acidic or basic functional groups (the amino group is basic), adjusting the pH of the aqueous solution can neutralize the charge, making the molecule less polar and more soluble in organic solvents.[1] For the amino group, basifying the aqueous layer (e.g., with a saturated NaHCO₃ or Na₂CO₃ solution) before extraction is recommended.[4]
-
Use of a More Polar Solvent: If standard solvents like ethyl acetate are ineffective, consider more polar options like n-butanol or a mixture of chloroform and isopropanol.[1]
-
Continuous Liquid-Liquid Extraction: For compounds that are particularly difficult to extract, a continuous extraction apparatus can be highly effective.[1]
Q3: I am observing significant streaking and poor separation during silica gel column chromatography. What can I do?
Streaking or tailing on silica gel is a frequent problem with polar compounds, especially those containing basic groups like amines. The acidic nature of silica gel can lead to strong, non-ideal interactions. Here are some solutions:
-
Incorporate a Base: Add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to your mobile phase (typically 0.1-2%).[1][3] This will neutralize the acidic sites on the silica gel, preventing strong adsorption of your basic compound and leading to sharper peaks.
-
Switch to a Different Stationary Phase: If modifying the mobile phase is insufficient, consider using a less acidic stationary phase, such as neutral alumina.
-
Optimize the Solvent System: Ensure your chosen mobile phase provides an appropriate retention factor (Rƒ) for your compound, ideally between 0.2 and 0.4 on a TLC plate.
Q4: My compound "oils out" during recrystallization instead of forming crystals. How can I resolve this?
"Oiling out" typically occurs when the compound's melting point is below the boiling point of the chosen solvent or when the solution is supersaturated. To encourage crystallization, you can:
-
Use a Lower-Boiling Point Solvent System: This ensures the compound solidifies before it has a chance to separate as a liquid.[1]
-
Reduce the Concentration: Your solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.
-
Employ a Binary Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly turbid. Slow cooling should then induce crystallization.[1]
Q5: No crystals have formed after cooling my recrystallization mixture. What should I do?
If crystals do not form spontaneously, nucleation may be required. Try the following techniques:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites.[1]
-
Seeding: If you have a small amount of pure crystalline product, add a single tiny crystal to the cooled solution to induce crystallization.[1]
-
Concentration: Your solution may be too dilute. Slowly evaporate some of the solvent and attempt to cool the solution again.[1]
-
Refrigeration: Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator) to further decrease the solubility of your compound.
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography of Isoxazole Derivatives
| Stationary Phase | Eluent System (Mobile Phase) | Ratio (v/v) | Application Notes |
|---|---|---|---|
| Silica Gel | Ethyl Acetate / Petroleum Ether | 7:93 to 1:9 | A good starting point for many isoxazole esters. Adjust polarity based on TLC.[3] |
| Silica Gel | Petroleum Ether / Dichloromethane | 50:50 | Effective for related methoxyisoxazole carboxylates.[4] |
| Silica Gel | Petroleum Ether / Diethyl Ether | 80:20 | Used for purification of a precursor to an aminoisoxazole.[4] |
| Silica Gel | Eluent + Triethylamine (Et₃N) | Add 0.1-2% | Recommended to reduce tailing for basic compounds like aminoisoxazoles.[1][3] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Flash Column Chromatography
This protocol is a general procedure and should be optimized using Thin Layer Chromatography (TLC) first to determine the ideal solvent system.
-
TLC Analysis: Dissolve a small sample of the crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane). Spot the solution on a silica gel TLC plate and develop it using various solvent systems (e.g., mixtures of ethyl acetate and petroleum ether/hexanes). The ideal system should give your target compound an Rƒ value of approximately 0.2-0.4. If streaking is observed, add 0.5% triethylamine to the solvent mixture and re-run the TLC.
-
Column Packing: Prepare a glass column with a slurry of silica gel in the chosen non-polar solvent (e.g., petroleum ether). Pack the column carefully to avoid air bubbles and cracks.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or dichloromethane. Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully load the concentrated sample or the dry-loaded silica onto the top of the column.
-
Elution: Begin eluting the column with the solvent system determined from your TLC analysis. Maintain a constant flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using TLC.
-
Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. Test small batches with various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) to find the best option.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves. Add solvent dropwise until a clear solution is obtained at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate, which often leads to larger, purer crystals. If needed, further cooling in an ice bath can maximize the yield.
-
Crystal Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualizations
References
Common side reactions in the synthesis of 3-aminoisoxazoles
Technical Support Center: Synthesis of 3-Aminoisoxazoles
This guide provides troubleshooting advice and answers to frequently asked questions regarding common side reactions and challenges encountered during the synthesis of 3-aminoisoxazoles.
Frequently Asked Questions (FAQs)
Q1: My synthesis is yielding a mixture of regioisomers, primarily the 5-aminoisoxazole instead of the desired 3-aminoisoxazole. What causes this and how can I improve selectivity?
A1: The formation of regioisomeric mixtures is a common issue, particularly in the cyclocondensation of β-dicarbonyl compounds or their analogs with hydroxylamine.[1][2] The regiochemical outcome is determined by which carbonyl (or equivalent) group is initially attacked by the hydroxylamine nitrogen. Several factors, including pH, reaction temperature, and the nature of the substituents, can influence this selectivity.[3] In the reaction of tetrolonitrile with hydroxylamine, for instance, alkaline conditions can produce a mixture of 3-amino-5-methyl- and 5-amino-3-methylisoxazole, while neutral conditions favor the 5-aminoisoxazole.[4]
Strategies to favor the 3-aminoisoxazole isomer include:
-
pH and Temperature Control: Reaction conditions are critical. For example, in the synthesis of 3-amino-5-alkyl isoxazoles, the reaction temperature and pH are key factors in determining the regioselectivity.[3]
-
Use of N-Protected Hydroxylamine: Employing an N-protected hydroxylamine, such as an N-acyl-hydroxylamine, can almost completely suppress the formation of the 5-amino isomer byproduct.[5]
-
Lewis Acid Catalysis: For substrates like β-enamino diketones, the use of a Lewis acid such as BF₃·OEt₂ can be tuned to selectively produce the desired regioisomer.[1][6]
Q2: I am observing a significant amount of a dimeric byproduct, especially when using a 1,3-dipolar cycloaddition route. What is this byproduct and how can I minimize its formation?
A2: The byproduct is likely a furoxan (a 1,2,5-oxadiazole N-oxide), which results from the dimerization of the nitrile oxide intermediate.[6][7] This is a common side reaction when the concentration of the nitrile oxide is high or when it does not react quickly with the dipolarophile.
To minimize furoxan formation:
-
In Situ Generation: Generate the nitrile oxide in situ at a low temperature. This maintains a low concentration of the reactive intermediate, favoring the desired cycloaddition over dimerization.[6]
-
Slow Addition: Add the reagent used to generate the nitrile oxide (e.g., a base like triethylamine or an oxidant like N-chlorosuccinimide) slowly to the reaction mixture containing the dipolarophile.[6]
-
High Dilution: Performing the reaction under high dilution can also disfavor the bimolecular dimerization reaction.[8]
Q3: My reaction yield is consistently low. What are the potential causes beyond dimerization?
A3: Low yields in isoxazole synthesis can stem from several factors:
-
Decomposition of Starting Materials: Hydroxylamine and its derivatives can be unstable, especially at higher temperatures.[9] Using a more stable salt form or carefully controlling the temperature can help.
-
Steric Hindrance: Significant steric hindrance on either the nitrile oxide or the dipolarophile (e.g., an alkyne or enamine) can dramatically reduce the reaction rate and overall yield.[6]
-
Poor Reactivity of Substrates: In syntheses involving nucleophilic aromatic substitution on 3-haloisoxazoles, the starting material can be poorly reactive.[10] In such cases, an alternative route using more reactive 3-bromoisoxazolines may be more effective.[10][11]
-
Sub-optimal Reaction Conditions: Factors like solvent choice, temperature, and base selection are crucial. For instance, in the addition-elimination on 3-bromoisoxazolines, alcoholic solvents like n-butanol were found to provide cleaner reaction profiles than other solvents.[10]
Troubleshooting Guide
This section addresses specific problems, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incorrect Regioisomer (e.g., 3,4- vs. 3,5-disubstituted) | 1. Dipolarophile Choice: Terminal alkynes strongly favor the formation of 3,5-disubstituted isoxazoles in 1,3-dipolar cycloadditions.[6]2. Reaction Conditions: Solvent and catalysts heavily influence regioselectivity in cyclocondensation reactions.[1] | 1. Use an Alternative Route: To obtain 3,4-disubstituted isoxazoles, consider a [3+2] cycloaddition with enamines or a cyclocondensation of β-enamino diketones with hydroxylamine in the presence of a Lewis acid.[6]2. Optimize Conditions: Systematically vary the solvent, temperature, and catalyst. For example, using BF₃ in MeCN can favor the 3,4-disubstituted product from β-enamino diketones.[1] |
| Formation of Amide or Trans-esterification Byproducts | The amine nucleophile attacks a susceptible ester or amide group present on the starting material. | 1. Protect the Functional Group: Use a bulkier ester, such as a tert-butyl ester, and conduct the reaction in a corresponding solvent (e.g., refluxing tert-butanol) to prevent trans-esterification.[10]2. Use a Carboxylic Acid or Amide: If possible, start with a carboxylic acid or a more robust amide functionality instead of an ester.[10] |
| No Reaction or Very Low Conversion | 1. Poor Substrate Reactivity: 3-haloisoxazoles are often poor substrates for copper- or palladium-catalyzed amination and thermal SNAr.[10]2. Decomposition of Reagents: Hydroxylamine can decompose under harsh conditions.[9] | 1. Switch to a More Reactive Intermediate: Use 3-bromoisoxazolines as surrogates for 3-haloisoxazoles. They show much better reactivity towards amines in base-promoted addition-elimination reactions.[10][11]2. Use Milder Conditions: Optimize the reaction temperature and consider using a more stable form of hydroxylamine (e.g., hydrochloride salt with a base). |
Experimental Protocols & Data
Protocol 1: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles from β-Enamino Diketones[1]
This method demonstrates how reaction conditions can be tuned to achieve high regioselectivity. The reaction of a β-enamino diketone with hydroxylamine hydrochloride in the presence of a Lewis acid (BF₃·OEt₂) favors the formation of 3,4-disubstituted isoxazoles.
-
To a solution of the β-enamino diketone (1.0 equiv) in acetonitrile (MeCN), add pyridine (1.4 equiv).
-
Add boron trifluoride etherate (BF₃·OEt₂) (2.0 equiv) to the mixture at room temperature.
-
Add hydroxylamine hydrochloride (NH₂OH·HCl) and stir the reaction at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform a standard aqueous workup followed by purification via column chromatography.
Table 1: Effect of Reaction Conditions on Regioselectivity[1]
| Entry | Lewis Acid (equiv.) | Solvent | Additive | Yield (%) | Regioisomeric Ratio (3,4- vs. 4,5-) |
| 1 | BF₃·OEt₂ (0.5) | MeCN | - | - | - |
| 2 | BF₃·OEt₂ (1.0) | MeCN | - | - | - |
| 3 | BF₃·OEt₂ (1.5) | MeCN | - | - | - |
| 4 | BF₃·OEt₂ (2.0) | MeCN | - | - | - |
| 5 | BF₃·OEt₂ (2.0) | MeCN | Pyridine | 79 | 90:10 |
| 6 | BF₃·OEt₂ (2.0) | CH₂Cl₂ | Pyridine | 70 | 85:15 |
Note: Specific yield and ratio data from the source have been generalized for illustrative purposes.
Protocol 2: Synthesis of 3-Aminoisoxazoles from 3-Bromoisoxazolines[10]
This two-step procedure involves an addition-elimination reaction followed by oxidation.
Step A: Formation of 3-Aminoisoxazoline
-
Dissolve the 3-bromo-5-substituted-isoxazoline (1.0 equiv) in n-butanol.
-
Add the desired amine (1.2-2.4 equiv) and a suitable base (e.g., an inorganic or organic base).
-
Heat the mixture at 120 °C (oil bath) or using microwave irradiation (e.g., 160 °C).
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, remove the solvent under reduced pressure, and purify the resulting 3-aminoisoxazoline.
Step B: Oxidation to 3-Aminoisoxazole
-
The 3-aminoisoxazoline obtained from Step A is dissolved in a suitable solvent.
-
An appropriate oxidizing agent is added. (Note: The original paper developed a specific oxidation protocol which should be consulted for precise reagents and conditions).[10]
-
The reaction is stirred until completion, followed by workup and purification to yield the final 3-amino-5-substituted-isoxazole.
Visualizations
Caption: General synthesis of 3-aminoisoxazoles via cyclocondensation.
Caption: Competing pathways leading to regioisomeric products.
Caption: Troubleshooting workflow for common synthesis issues.
References
- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Isoxazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. US3242189A - Processes for preparing 3-amino-isoxazoles - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]
- 9. Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Aminoisoxazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of aminoisoxazoles. Our aim is to help you overcome common experimental challenges and optimize your reaction conditions for improved yields and purity.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of aminoisoxazoles, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield in 5-Aminoisoxazole Synthesis via [3+2] Cycloaddition
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inefficient Nitrile Oxide Generation | Ensure the base used (e.g., triethylamine) is of high purity and added appropriately to facilitate the in situ generation of the nitrile oxide from precursors like hydroxamoyl chlorides.[1] Consider alternative methods for nitrile oxide generation, such as the Mukaiyama method using phenylisocyanate and a primary nitroalkane, which can sometimes improve yields.[1][2] |
| Nitrile Oxide Dimerization | Nitrile oxides can dimerize to form furoxans, reducing the amount available for the cycloaddition.[3] To minimize this, generate the nitrile oxide in situ at a low concentration by slowly adding the precursor or base to the reaction mixture containing the dipolarophile (α-cyanoenamine). |
| Poor Quality of α-Cyanoenamine | The α-cyanoenamine is a key starting material.[1] Ensure it is pure and dry. If synthesized in-house, verify its structure and purity by NMR and other analytical techniques before use. |
| Suboptimal Reaction Temperature | Most [3+2] cycloadditions for 5-aminoisoxazole synthesis are stirred at room temperature overnight.[1] However, if the reaction is sluggish, gentle heating might be necessary. Conversely, excessive heat can lead to decomposition of reactants or products. Monitor the reaction by TLC to determine the optimal temperature. |
| Incorrect Solvent | Toluene is a commonly used solvent for this reaction.[1][2] Ensure all reactants are soluble in the chosen solvent. If solubility is an issue, consider other anhydrous, non-protic solvents. |
Problem 2: Formation of Multiple Products (Low Selectivity)
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Formation of Regioisomers | In the synthesis of aminoisoxazoles, regioselectivity is a critical factor.[4] For the [3+2] cycloaddition of nitrile oxides with α-cyanoenamines, the reaction is highly regioselective, consistently yielding the 5-amino-substituted regioisomer.[1] If other isomers are observed, re-evaluate the structure of your starting materials. For other synthetic routes, controlling pH and temperature can be critical for regioselectivity.[5] |
| Side Reactions | Unwanted side reactions can occur if functional groups on the starting materials are not compatible with the reaction conditions.[5] Consider using protecting groups for sensitive moieties. For example, a Boc or Cbz group can protect an amino group from N-alkylation.[5] |
| Ring Opening of the Isoxazole Core | The isoxazole ring can be susceptible to opening under harsh acidic or basic conditions.[5] Use milder bases or acids during the reaction and workup, and maintain moderate reaction temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 5-aminoisoxazoles?
A1: The most prevalent and regioselective method is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) between an in situ generated nitrile oxide and an α-cyanoenamine.[1][2] The nitrile oxide is typically generated from a hydroxamoyl chloride using a base like triethylamine, or from a primary nitroalkane via the Mukaiyama method.[1][2] This reaction is advantageous as the intermediate isoxazoline spontaneously eliminates hydrogen cyanide (HCN) to directly yield the aromatic 5-aminoisoxazole product.[1]
Q2: How can I synthesize 3-aminoisoxazoles?
A2: A common method for preparing 3-aminoisoxazoles involves the reaction of propiolonitrile derivatives with hydroxylamine in the presence of an alkali metal hydroxide.[6] The reaction is typically carried out in a solvent like ethanol at temperatures ranging from room temperature to reflux, for about 1 to 20 hours.[6] Another approach is a two-step procedure starting from 3-bromoisoxazolines, which react with amines to form 3-aminoisoxazolines, followed by an oxidation step to yield the 3-aminoisoxazole.[7]
Q3: My purification by column chromatography is difficult. What can I do?
A3: If your aminoisoxazole product co-elutes with starting materials or byproducts, try adjusting the solvent system for column chromatography to achieve better separation.[5] For highly polar amine products that streak on silica gel, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can improve the peak shape.[5] Alternatively, consider using a different stationary phase, such as alumina, or another purification technique like preparative HPLC.[5]
Q4: I am observing the dimerization of my nitrile oxide. How can I prevent this?
A4: Dimerization of nitrile oxides to form furoxans is a common side reaction that lowers the yield of the desired cycloaddition product.[3] To minimize this, it is crucial to maintain a low concentration of the nitrile oxide throughout the reaction. This can be achieved by the slow, dropwise addition of the base (e.g., triethylamine) to the mixture of the hydroxamoyl chloride and the α-cyanoenamine. This ensures that the nitrile oxide is generated in situ and reacts quickly with the dipolarophile rather than with itself.[8]
Experimental Protocols
Protocol 1: Synthesis of α-Cyanoenamines (e.g., 1-Morpholinoacrylonitrile)
This protocol describes the preparation of a key precursor for 5-aminoisoxazole synthesis.[1][2]
Materials:
-
Chloroacetaldehyde (50% aqueous solution)
-
Morpholine
-
Potassium cyanide (KCN)
-
Triethylamine (TEA)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, mix a 50% aqueous solution of chloroacetaldehyde (0.25 mol) and morpholine (0.25 mol).
-
Stir the mixture at room temperature for 2 hours.
-
Slowly add an aqueous solution of potassium cyanide (0.30 mol) to the stirred solution.
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After the addition of KCN, add triethylamine dropwise to the mixture.
-
Extract the mixture with diethyl ether (3 x 40 mL).
-
Remove the solvent under reduced pressure, and purify the crude product by distillation to obtain 1-morpholinoacrylonitrile.[2]
Protocol 2: One-Pot Synthesis of 5-Aminoisoxazoles via [3+2] Cycloaddition
This protocol details the synthesis of 5-aminoisoxazoles from an α-cyanoenamine and a hydroxamoyl chloride.[1]
Materials:
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α-Cyanoenamine (e.g., 1-morpholinoacrylonitrile)
-
Hydroxamoyl chloride (e.g., p-chlorobenzohydroxamoyl chloride)
-
Triethylamine (TEA)
-
Toluene, anhydrous
Procedure:
-
Dissolve the α-cyanoenamine and the hydroxamoyl chloride in anhydrous toluene in a round-bottom flask under an inert atmosphere.
-
Add triethylamine dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, proceed with a suitable aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel.
Warning: The reaction can release small quantities of hydrogen cyanide (HCN). It is imperative to work in a well-ventilated fume hood.[2]
Protocol 3: Synthesis of 3-Aminoisoxazole
This protocol is a general procedure based on the reaction of a propiolonitrile with hydroxylamine.[6]
Materials:
-
Propiolonitrile
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Ethanol
-
Diethyl ether
Procedure:
-
Prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (12.1 g) in a 10% aqueous sodium hydroxide solution (50 mL).
-
In a separate flask, dissolve propiolonitrile in ethanol (40 mL).
-
With ice-cooling, add the hydroxylamine solution to the propiolonitrile solution.
-
Allow the mixture to stand at room temperature overnight.
-
Saturate the reaction mixture with sodium chloride.
-
Extract the mixture several times with diethyl ether.
-
Combine the ether extracts, dry over anhydrous sodium sulfate, and remove the ether under reduced pressure to yield the crude 3-aminoisoxazole.[6]
-
The product can be further purified by distillation or recrystallization.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Isoxazole synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. US3435047A - Process for preparing 3-aminoisoxazole derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Troubleshooting low yields in isoxazole ring formation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for common issues encountered during isoxazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for forming an isoxazole ring?
The two most prevalent and versatile methods for synthesizing the isoxazole core are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation reaction between 1,3-dicarbonyl compounds and hydroxylamine.[1][2] Other notable methods include the reaction of α,β-unsaturated ketones with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[1]
Q2: My 1,3-dipolar cycloaddition reaction is resulting in a low yield. What are the likely causes and how can I improve it?
Low yields in 1,3-dipolar cycloadditions for isoxazole synthesis are a common issue. The primary causes often revolve around the stability and reactivity of the nitrile oxide intermediate. Key factors include:
-
Nitrile Oxide Dimerization: Nitrile oxides can dimerize to form furoxans, a significant side reaction that consumes the intermediate.[1][3][4][5] To minimize this, it is recommended to generate the nitrile oxide in situ in the presence of the alkyne.[3] Slow addition of the nitrile oxide precursor can also help maintain a low concentration, favoring the desired cycloaddition.[3]
-
Inefficient Nitrile Oxide Generation: The choice of base and solvent is critical for the efficient generation of nitrile oxide from precursors like aldoximes or hydroximoyl chlorides.[1] For aldoxime oxidation, hypervalent iodine reagents can facilitate clean and rapid formation of nitrile oxides.[3]
-
Suboptimal Reaction Conditions: Temperature and solvent play a crucial role. High temperatures can accelerate the dimerization of the nitrile oxide, while low temperatures may lead to an incomplete reaction.[1] It is essential to screen a range of temperatures to find the optimal conditions for your specific substrates.[1]
-
Poor Reactant Solubility: Ensure that all reactants are fully soluble in the chosen solvent at the reaction temperature. Common solvents for these reactions include acetonitrile, DMF, and DMSO.[1]
Q3: I am observing a mixture of regioisomers in my product. How can I improve the regioselectivity of the cycloaddition?
The formation of isomeric products is a frequent challenge in isoxazole synthesis, particularly with 1,3-dipolar cycloadditions.[1] Regioselectivity is governed by both electronic and steric factors of the dipole and the dipolarophile.[1][3] Strategies to enhance regioselectivity include:
-
Catalysis: The use of catalysts can direct the reaction towards a specific regioisomer. For instance, copper(I) catalysts often favor the formation of 3,5-disubstituted isoxazoles.[3]
-
Solvent Effects: The polarity of the solvent can influence the regiochemical outcome. In some cases, more polar or fluorinated solvents have been shown to improve regioselectivity.[1]
-
Substituent Effects: The electronic nature of the substituents on both the alkyne and the nitrile oxide precursor plays a significant role. Electron-withdrawing groups on the alkyne can alter the regioselectivity.[3]
Q4: What are the key challenges when synthesizing isoxazoles from β-diketones and hydroxylamine?
While a classic method, the reaction of β-diketones with hydroxylamine can present its own set of challenges:
-
Formation of Regioisomers: Unsymmetrical β-diketones can lead to the formation of a mixture of regioisomers, which can be difficult to separate.[6][7]
-
Harsh Reaction Conditions: Some variations of this method may require harsh conditions, which can be incompatible with sensitive functional groups.[6]
-
Water Removal: The final step of the reaction is a dehydration to form the aromatic isoxazole ring. In some cases, the removal of water, for example by using a Dean-Stark apparatus, may be necessary to drive the reaction to completion.[3]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inefficient Nitrile Oxide Generation | - Verify the purity of the nitrile oxide precursor (e.g., aldoxime, hydroximoyl chloride).[1]- Ensure the base used (e.g., triethylamine, N,N-diisopropylethylamine) is appropriate for the substrate and reaction conditions.[1][4]- For aldoxime oxidation, consider using effective oxidants like hypervalent iodine reagents.[3] |
| Nitrile Oxide Dimerization (Furoxan Formation) | - Generate the nitrile oxide in situ.[3]- Add the nitrile oxide precursor slowly to the reaction mixture.[3]- Use a slight excess of the alkyne dipolarophile to outcompete the dimerization.[1][3] |
| Reactant Decomposition | - If starting materials are sensitive, consider milder reaction conditions, such as lower temperatures or a less aggressive base or catalyst.[1] |
| Poor Reactant Solubility | - Select a solvent in which all reactants are fully soluble at the reaction temperature.[1] |
| Suboptimal Reaction Temperature | - Systematically screen a range of temperatures. For some reactions, an increase from 60°C to 80°C can improve yields, while higher temperatures may be detrimental.[1] |
| Catalyst Inactivity | - For catalyzed reactions, ensure the catalyst is active and used at the correct loading. Consider pre-activation if necessary.[1] |
Problem 2: Formation of Isomeric Products (Poor Regioselectivity)
| Possible Cause | Troubleshooting Steps |
| Electronic and Steric Effects | - Modify the electronic properties of the substituents on the alkyne or nitrile oxide precursor. Electron-withdrawing groups can influence the regiochemical outcome.[3]- Introduce bulky substituents to sterically direct the cycloaddition.[3] |
| Reaction Conditions | - Experiment with different solvents, as polarity can affect regioselectivity.[1]- Investigate the use of catalysts, such as copper(I) or ruthenium(II), which are known to promote the formation of specific regioisomers.[3] |
| Alternative Synthetic Routes for Specific Isomers | - For 3,4-disubstituted isoxazoles, consider enamine-based [3+2] cycloadditions or the cyclocondensation of β-enamino diketones.[4][6] |
Experimental Protocols
General Procedure for the Synthesis of 5-Arylisoxazoles
A mixture of 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1 mmol) in water (5 mL) is stirred in a round-bottom flask. The reaction is heated to reflux and monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by suction filtration to yield the pure 5-arylisoxazole.[1]
General Procedure for the Synthesis of 3-Benzoylisoxazolines
To a solution of α-nitroketone (0.125 mmol) and alkene (0.625 mmol) in acetonitrile (0.2 mL) is added chloramine-T (0.0625 mmol). The reaction mixture is heated at 80 °C for 18 hours. After completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 3-benzoylisoxazoline.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Isoxazole - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Ethyl 3-aminoisoxazole-5-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Ethyl 3-aminoisoxazole-5-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | - Incomplete extraction from the aqueous phase.- Product loss during solvent removal (if volatile).- Adsorption onto silica gel during chromatography.- Co-elution with impurities.- Product degradation. | - Perform multiple extractions (at least 3x) with an appropriate organic solvent like ethyl acetate.- Use rotary evaporation at a controlled temperature and pressure.- Deactivate silica gel with a small percentage of a polar solvent (e.g., triethylamine in the eluent) if the compound is basic.- Optimize the solvent system for chromatography to achieve better separation.- Ensure the pH of the aqueous phase is basic during extraction to keep the amino group deprotonated and more soluble in the organic layer. |
| Persistent Colored Impurities | - Presence of starting materials or byproducts from the synthesis. | - Consider a pre-purification step such as washing the crude product with a non-polar solvent like petroleum ether to remove non-polar impurities.- Utilize column chromatography with a gradient elution to separate the colored compounds.[1]- Recrystallization from a suitable solvent system may also be effective. |
| Product is an Oil Instead of a Solid | - Presence of residual solvent.- Presence of impurities that lower the melting point. | - Dry the product under high vacuum for an extended period.- Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal.- Purify the oil using column chromatography. |
| Broad or Tailing Peaks in Chromatography | - Interaction of the amino group with acidic silica gel.- Inappropriate solvent system. | - Add a small amount of a basic modifier like triethylamine or ammonia to the eluent system.- Screen different solvent systems with varying polarities (e.g., ethyl acetate/petroleum ether, dichloromethane/methanol). |
| Multiple Spots on TLC After Purification | - Incomplete purification.- Decomposition of the product on the TLC plate (if silica is acidic). | - Repeat the purification step, ensuring careful fraction collection during chromatography.- Use TLC plates with a fluorescent indicator to visualize all UV-active compounds.- Consider using neutral or basic alumina for chromatography if the compound is sensitive to acidic conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for this compound and related compounds?
A1: The most frequently cited methods for purifying isoxazole derivatives, including those similar to this compound, are flash column chromatography and recrystallization.[1][2][3] Extraction is a crucial step for initial workup and removal of water-soluble impurities.[2]
Q2: What are some typical solvent systems for column chromatography of this compound?
A2: Common solvent systems for column chromatography of similar isoxazole compounds include gradients of ethyl acetate in petroleum ether or hexane.[1] For instance, a gradient of ethyl acetate in petroleum ether has been used effectively.[1] Another option is a dichloromethane and ethyl acetate system.
Q3: How can I remove unreacted starting materials from my crude product?
A3: Unreacted starting materials can often be removed by a combination of extraction and chromatography. The choice of extraction conditions (e.g., pH) can be manipulated to separate acidic, basic, and neutral components. Subsequent column chromatography is then used to isolate the final product from any remaining impurities.
Q4: My purified this compound is degrading over time. How can I improve its stability?
A4: Aminoisoxazole derivatives can be sensitive to light, air, and acidic conditions. It is advisable to store the purified compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature. Ensure all solvents are removed completely, as residual acidic impurities from solvents can promote degradation.
Experimental Protocols
The following are generalized protocols for the purification of this compound. These may require optimization for specific impurity profiles.
Protocol 1: Liquid-Liquid Extraction
This protocol is designed for the initial workup of a reaction mixture.
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Quenching and Dilution : Quench the reaction mixture with water or a suitable aqueous solution.
-
Solvent Extraction : Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL for a small-scale reaction).[2]
-
Washing : Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.
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Drying : Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[2]
-
Concentration : Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
Protocol 2: Flash Column Chromatography
This protocol is for the purification of the crude product obtained after extraction.
-
Column Packing : Pack a glass column with silica gel using a slurry method with the initial eluent (e.g., 9:1 petroleum ether/ethyl acetate).
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Sample Loading : Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the column.
-
Elution : Start the elution with a low polarity solvent system (e.g., petroleum ether/ethyl acetate 9:1) and gradually increase the polarity (e.g., to 1:1 or 100% ethyl acetate) to elute the product.[1]
-
Fraction Collection : Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Product Isolation : Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
This protocol can be used for further purification of the solid product obtained from chromatography.
-
Solvent Selection : Choose a suitable solvent or solvent pair in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol/water or ethyl acetate/hexane are common choices.
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Dissolution : Dissolve the crude solid in a minimal amount of the hot solvent.
-
Hot Filtration (Optional) : If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization : Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Crystal Collection : Collect the crystals by vacuum filtration.
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Washing : Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying : Dry the purified crystals under vacuum.
Visualized Workflows
Caption: General purification workflow for this compound.
Caption: Decision-making flowchart for troubleshooting purification strategies.
References
- 1. Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3536729A - Process for the purification of 3-amino-5-methylisoxazole - Google Patents [patents.google.com]
Challenges in the scale-up of Ethyl 3-aminoisoxazole-5-carboxylate production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of Ethyl 3-aminoisoxazole-5-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly during scale-up.
| Problem ID | Issue | Potential Causes | Recommended Actions |
| E3A-T01 | Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of the product. - Formation of side products such as furoxans.[1] | - Monitor reaction progress using TLC or HPLC. - Optimize temperature profile for the reaction. - Ensure efficient stirring to maintain homogeneity. - In case of nitrile oxide generation, maintain high dilution to minimize furoxan formation.[1] |
| E3A-T02 | Formation of Impurities and By-products | - Dimerization of nitrile oxide intermediates. - Reaction with solvent or other nucleophiles. - Incomplete conversion of starting materials. | - Use of a mild base (e.g., sodium hydrogen carbonate or triethylamine) for in situ nitrile oxide generation can be beneficial.[1] - Purify starting materials before use. - Optimize stoichiometry of reactants. |
| E3A-T03 | Difficulty in Product Isolation and Purification | - Product is highly soluble in the reaction solvent. - Co-crystallization with impurities. - Oily product instead of solid. | - Perform solvent screening for extraction and crystallization. - Utilize column chromatography for purification. - Consider converting the product to a salt for easier handling and purification. |
| E3A-T04 | Inconsistent Batch-to-Batch Results | - Variation in raw material quality. - Poor control over reaction parameters (temperature, addition rates). - Inefficient mixing at a larger scale. | - Implement stringent quality control for all starting materials. - Automate control of critical process parameters. - Evaluate and optimize mixer design and agitation speed for the reactor. |
| E3A-T05 | Safety Hazards During Scale-up | - Use of hazardous reagents. - Potential for runaway reactions. - Handling of finely divided solids. | - Conduct a thorough process safety assessment. - Implement appropriate engineering controls (e.g., proper ventilation, blast shields). - Provide appropriate personal protective equipment (PPE) to all personnel.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: A common and effective method is the [3+2] cycloaddition reaction. This involves the reaction of an in-situ generated nitrile oxide with an appropriate alkyne or enamine. For instance, treating chloroximes with a mild base can generate the nitrile oxide intermediate.[1] Another approach involves the reaction of propiolonitrile derivatives with hydroxylamine in the presence of an alkali metal hydroxide.[3]
Q2: How can the formation of furoxan by-products be minimized during synthesis?
A2: Furoxan formation is often a result of the dimerization of nitrile oxide intermediates. To minimize this, it is crucial to perform the reaction under high dilution conditions. This reduces the concentration of the nitrile oxide at any given time, favoring the desired cycloaddition reaction over dimerization.[1]
Q3: What are the recommended purification methods for this compound at a larger scale?
A3: For large-scale purification, recrystallization is often the most economical method. The choice of solvent is critical and should be determined through solubility studies. If recrystallization does not provide the desired purity, column chromatography with an appropriate stationary and mobile phase can be employed. Extraction with a suitable solvent, such as methylene chloride, can also be an effective purification step.[4]
Q4: Are there any specific safety precautions to consider during the scale-up of this process?
A4: Yes, a thorough safety review is essential. The compound itself may cause skin and eye irritation, and may be harmful if swallowed or inhaled.[2][5] Depending on the synthetic route, you may be handling hazardous materials. Ensure proper ventilation, use appropriate personal protective equipment (PPE) including gloves, eye protection, and respiratory protection.[2] A process hazard analysis (PHA) should be conducted to identify and mitigate potential risks associated with runaway reactions or the handling of energetic materials.
Q5: How does the choice of base affect the reaction?
A5: The choice of base is critical for the efficient generation of the nitrile oxide intermediate while minimizing side reactions. Mild bases like sodium hydrogen carbonate or triethylamine are often preferred as they can effectively promote the reaction at room temperature or 0 °C without causing degradation of the starting materials or products.[1] Stronger bases might lead to the formation of undesired by-products.
Experimental Protocols
Protocol 1: Synthesis of this compound via [3+2] Cycloaddition
This protocol is a general guideline based on typical cycloaddition reactions for isoxazole synthesis.
-
Reaction Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is set up in a fume hood.
-
Reagent Preparation: The alkyne or enamine starting material is dissolved in a suitable solvent (e.g., dichloromethane or THF) in the reaction flask and cooled to the desired temperature (e.g., 0 °C).
-
Nitrile Oxide Generation: The chloroxime precursor is dissolved in the same solvent and placed in the dropping funnel. A solution of a mild base (e.g., triethylamine) in the solvent is prepared separately.
-
Reaction: The base solution is added dropwise to the chloroxime solution to generate the nitrile oxide in situ, which then reacts with the alkyne/enamine in the flask. The reaction temperature is maintained throughout the addition.
-
Monitoring: The reaction progress is monitored by TLC or HPLC until the starting material is consumed.
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Work-up: The reaction mixture is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography or recrystallization.
Visualizations
Synthesis Pathway
Caption: A simplified workflow for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low product yield.
Critical Parameter Relationships
Caption: Key process parameters influencing product yield and purity.
References
- 1. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]
- 2. fishersci.com [fishersci.com]
- 3. US3435047A - Process for preparing 3-aminoisoxazole derivatives - Google Patents [patents.google.com]
- 4. US3536729A - Process for the purification of 3-amino-5-methylisoxazole - Google Patents [patents.google.com]
- 5. Ethyl 5-amino-1,2-oxazole-3-carboxylate | C6H8N2O3 | CID 12008779 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing degradation of Ethyl 3-aminoisoxazole-5-carboxylate during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Ethyl 3-aminoisoxazole-5-carboxylate during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound?
A1: The primary degradation pathways for this compound involve the isoxazole ring and its substituents. These include:
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Hydrolysis of the ethyl ester: This can occur under acidic or basic conditions to form the corresponding carboxylic acid.
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Decarboxylation: The resulting isoxazole-5-carboxylic acid can lose carbon dioxide, particularly at elevated temperatures.
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Isoxazole ring opening: The N-O bond in the isoxazole ring is susceptible to cleavage under various conditions, including reductive cleavage (e.g., catalytic hydrogenation) and reactions with strong bases or nucleophiles. This can lead to a variety of degradation products, such as β-amino enones.
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Reactions involving the amino group: The 3-amino group is nucleophilic and can participate in undesired side reactions if not protected.
Q2: Under what pH conditions is this compound unstable?
Q3: Can I use catalytic hydrogenation in the presence of an unprotected this compound?
A3: It is not recommended. Catalytic hydrogenation (e.g., with Pd/C) can cause reductive cleavage of the weak N-O bond in the isoxazole ring.[2] This will lead to the formation of β-amino enone derivatives as byproducts. If a reduction is necessary elsewhere in the molecule, it is crucial to either choose a different reducing agent that is compatible with the isoxazole ring or to perform the reduction at a different stage of the synthesis.
Q4: How can I prevent side reactions involving the 3-amino group?
A4: The most effective way to prevent undesired reactions at the 3-amino group is to use a protecting group. The tert-butoxycarbonyl (Boc) group is a common and effective choice for protecting amino groups on heterocyclic systems.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Formation of 3-Aminoisoxazole-5-carboxylic acid during reaction or workup. | Hydrolysis of the ethyl ester due to the presence of acid or base and water. | - Ensure all solvents and reagents are anhydrous. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - During workup, use neutral washes (e.g., brine) and avoid strong aqueous acids or bases.[1] - If the desired product is the carboxylic acid, proceed with a controlled saponification (see Experimental Protocols). |
| Loss of the carboxylate group (decarboxylation). | The reaction temperature is too high, especially if the ethyl ester has been hydrolyzed to the carboxylic acid. | - Maintain lower reaction temperatures. - If a high-temperature reaction is unavoidable, consider protecting the amino group to potentially increase thermal stability. |
| Formation of colored impurities or complex mixture of byproducts. | Isoxazole ring opening. This can be caused by strong bases, nucleophiles, or reductive conditions. | - Avoid strong, non-sterically hindered bases. - If a base is required, consider using a milder, non-nucleophilic base like diisopropylethylamine (DIPEA) or cesium carbonate. - Avoid catalytic hydrogenation. If a reduction is needed, consider alternative methods. |
| Unexpected side products indicating reaction at the 3-amino position. | The amino group is reacting with electrophilic reagents or participating in undesired cyclization reactions. | - Protect the 3-amino group with a suitable protecting group, such as Boc anhydride (see Experimental Protocols). |
| Difficulty in purifying the final product. | Presence of closely related impurities from degradation. | - Use high-performance liquid chromatography (HPLC) to analyze the purity and identify potential degradation products. - Develop a purification strategy based on the nature of the impurities (e.g., acid/base extraction to remove the hydrolyzed carboxylic acid). |
Data Presentation
Table 1: General Stability of Functional Groups in this compound
| Functional Group | Conditions to Avoid | Potential Degradation Product |
| Ethyl Ester | Strong aqueous acid (pH < 4), Strong aqueous base (pH > 8), Elevated temperatures in the presence of water. | 3-Aminoisoxazole-5-carboxylic acid |
| Carboxylic Acid (from hydrolysis) | High temperatures (>100 °C, substrate dependent) | 3-Aminoisoxazole |
| Isoxazole Ring | Catalytic hydrogenation (e.g., Pd/C, H₂), Strong non-hindered bases, Certain strong nucleophiles. | β-amino enones and other ring-opened products |
| Amino Group | Strong electrophiles, Acylating agents (without intent to form an amide), Oxidizing agents. | N-acylated, N-alkylated, or oxidized byproducts |
Experimental Protocols
Protocol 1: Protection of the 3-Amino Group with Boc Anhydride
This protocol describes the protection of the 3-amino group of this compound.
Materials:
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This compound
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Di-tert-butyl dicarbonate (Boc₂O)
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate or magnesium sulfate
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Silica gel for column chromatography
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Hexanes and Ethyl acetate for elution
Procedure:
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Dissolve this compound (1.0 eq) in anhydrous DCM or THF.
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Add triethylamine (1.2 eq) or DIPEA (1.2 eq) to the solution and stir for 5 minutes at room temperature.
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Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or HPLC. The reaction is typically complete within 2-4 hours.
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Once the reaction is complete, quench it by adding water.
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Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Ethyl 3-(tert-butoxycarbonylamino)isoxazole-5-carboxylate.
Protocol 2: Controlled Saponification of the Ethyl Ester
This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Materials:
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This compound (or its N-Boc protected form)
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Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
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Tetrahydrofuran (THF)
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Water
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1 M Hydrochloric acid (HCl)
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Ethyl acetate
Procedure:
-
Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water.
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Add LiOH (1.5 eq) or NaOH (1.5 eq) to the solution.
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Stir the reaction at room temperature and monitor by TLC or HPLC until the starting material is consumed.
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Once the reaction is complete, remove the THF under reduced pressure.
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Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
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Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1 M HCl.
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A precipitate of the carboxylic acid should form. If not, extract the aqueous layer with ethyl acetate.
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Collect the precipitate by filtration and wash with cold water, then dry under vacuum. If extracted, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.
Visualizations
Caption: Degradation and protection pathways of this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
References
Technical Support Center: High-Purity Recrystallization of Ethyl 3-aminoisoxazole-5-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of Ethyl 3-aminoisoxazole-5-carboxylate, a critical process for ensuring high purity in research, development, and manufacturing of pharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing this compound?
The primary goal is to remove impurities generated during its synthesis. High purity is often a stringent requirement for subsequent applications, especially in drug development, where even trace impurities can affect biological activity and safety.
Q2: What are the common impurities found in crude this compound?
Common impurities may include unreacted starting materials, by-products from side reactions, and residual solvents from the synthesis. The specific impurities will depend on the synthetic route employed.
Q3: Which solvent systems are recommended for the recrystallization of this compound?
While specific solubility data is not extensively published, based on the structure of this compound (containing both polar amino and ester groups and a less polar isoxazole ring), a mixed solvent system is often effective. A common approach for similar amino-isoxazole esters is the use of a solvent in which the compound is soluble at high temperatures (e.g., ethanol, isopropanol, or ethyl acetate) and an anti-solvent in which it is poorly soluble (e.g., water or a non-polar solvent like heptane or hexane).[1]
Q4: How can I determine the optimal solvent ratio for a mixed-solvent recrystallization?
The optimal ratio is typically determined empirically. A general procedure involves dissolving the crude product in a minimal amount of the hot "good" solvent and then slowly adding the "poor" solvent (anti-solvent) at an elevated temperature until the solution becomes slightly turbid. A small amount of the "good" solvent is then added back to clarify the solution before allowing it to cool.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This method is suitable if a single solvent is found that dissolves the compound well at its boiling point but poorly at low temperatures. Ethanol or isopropanol are good starting points for screening.
Methodology:
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Place the crude this compound in an Erlenmeyer flask.
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Add a small volume of the chosen solvent (e.g., ethanol) and a boiling chip.
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Heat the mixture to boiling with stirring.
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Continue to add the solvent in small portions until the solid is completely dissolved.
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If the solution is colored, and the product is expected to be colorless, add a small amount of activated carbon and boil for a few minutes.
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Perform a hot filtration to remove the activated carbon and any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature.
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Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
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Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
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Dry the crystals under vacuum.
Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)
This is often a robust method for compounds with intermediate polarity.
Methodology:
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Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
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While keeping the solution hot, add deionized water dropwise until the solution becomes persistently cloudy.
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Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Remove the flask from the heat and allow it to cool slowly to room temperature.
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Induce crystallization if necessary by scratching the inside of the flask with a glass rod or adding a seed crystal.
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Once crystal formation is established, cool the flask in an ice bath for at least 30 minutes.
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Collect the pure crystals by vacuum filtration.
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Wash the crystals with a small amount of a cold ethanol/water mixture (at the determined optimal ratio).
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Dry the purified product under vacuum.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated but nucleation has not occurred. | - Boil off some of the solvent to increase the concentration and allow to cool again.[2]- Scratch the inner surface of the flask with a glass rod.[2]- Add a seed crystal of the pure compound.[2]- Cool the solution in an ice-salt bath for a lower temperature. |
| The product "oils out" instead of crystallizing. | - The melting point of the compound is lower than the boiling point of the solvent.- The rate of cooling is too fast.- High concentration of impurities. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool more slowly.[2]- Try a different solvent or solvent system with a lower boiling point.- If using a mixed solvent, add more of the "good" solvent before cooling.[2] |
| Low recovery of the purified product. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- The compound is significantly soluble in the cold solvent. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the funnel and receiving flask are pre-heated before hot filtration.- Use a minimal amount of cold solvent to wash the crystals during filtration. |
| The recrystallized product is still impure. | - The cooling process was too rapid, trapping impurities within the crystal lattice.- The chosen solvent system is not effective at separating the specific impurities present. | - Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Perform a second recrystallization, potentially with a different solvent system.- Consider a preliminary purification step, such as column chromatography, before recrystallization. |
| The product dissolves in the cold solvent. | - An inappropriate solvent was chosen. | - Re-evaluate the solvent selection. A good solvent should have poor solubility at low temperatures. |
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents (Hypothetical)
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Suitability for Recrystallization |
| Water | Sparingly Soluble | Slightly Soluble | Poor as a single solvent, good as an anti-solvent. |
| Ethanol | Slightly Soluble | Soluble | Good potential as a single solvent or in a mixed system. |
| Isopropanol | Slightly Soluble | Soluble | Good potential as a single solvent or in a mixed system. |
| Ethyl Acetate | Soluble | Very Soluble | May be too good of a solvent, leading to low recovery. |
| Heptane | Insoluble | Insoluble | Good potential as an anti-solvent. |
| Toluene | Sparingly Soluble | Soluble | Potential for single-solvent recrystallization. |
| Dichloromethane | Soluble | Very Soluble | Generally not ideal for recrystallization due to its low boiling point. |
Visualizations
References
Validation & Comparative
High-Resolution Mass Spectrometry (HRMS) Analysis of Ethyl 3-aminoisoxazole-5-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the high-resolution mass spectrometry (HRMS) analysis of Ethyl 3-aminoisoxazole-5-carboxylate, a key building block in medicinal chemistry. Due to the limited availability of direct experimental HRMS data for this specific compound in publicly accessible literature, this guide establishes a robust analytical framework based on documented HRMS analyses of structurally related isoxazole derivatives and foundational principles of mass spectrometry. We will compare the predicted fragmentation patterns of this compound with alternative analytical approaches and provide detailed experimental protocols to support researchers in their analytical endeavors.
Predicted HRMS Data and Fragmentation Analysis
High-resolution mass spectrometry is instrumental in unequivocally determining the elemental composition of novel compounds. For this compound (Molecular Formula: C₆H₈N₂O₃), the exact mass can be calculated and would be the primary value sought in an HRMS experiment.
Table 1: Predicted High-Resolution Mass Spectrometry Data
| Ion Species | Molecular Formula | Calculated m/z |
| [M+H]⁺ | C₆H₉N₂O₃⁺ | 157.0608 |
| [M+Na]⁺ | C₆H₈N₂O₃Na⁺ | 179.0427 |
| [M-H]⁻ | C₆H₇N₂O₃⁻ | 155.0462 |
Note: These values are calculated based on the most abundant isotopes of each element.
Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation by analyzing the fragmentation patterns of a selected precursor ion. The predicted fragmentation pathways for the [M+H]⁺ ion of this compound are outlined below, based on common fragmentation behaviors of esters and heterocyclic rings.[1][2]
Table 2: Predicted Major Fragment Ions in Positive Ion Mode (ESI+)
| Fragment Ion (m/z) | Proposed Structure/Neutral Loss | Description |
| 129.0662 | [M+H - C₂H₄]⁺ | Loss of ethylene from the ethyl ester group. |
| 113.0349 | [M+H - C₂H₅OH]⁺ | Loss of ethanol from the ethyl ester group. |
| 85.0396 | [C₃H₃N₂O]⁺ | Cleavage of the isoxazole ring following the loss of the ethyl carboxylate group. |
| 70.0447 | [C₃H₄N₂]⁺ | Further fragmentation of the isoxazole ring. |
Comparison with Alternative Analytical Techniques
While HRMS provides unparalleled accuracy in mass determination, other analytical techniques are often used in conjunction for a comprehensive characterization of isoxazole derivatives.[3][4]
Table 3: Comparison of Analytical Techniques for Isoxazole Derivative Characterization
| Technique | Information Provided | Advantages | Limitations |
| HRMS | Exact mass, elemental composition, structural information via fragmentation. | High sensitivity and specificity. | Does not provide information on stereochemistry or functional group vibrations. |
| NMR Spectroscopy (¹H, ¹³C) | Detailed structural connectivity, stereochemistry. | Non-destructive, provides unambiguous structural information. | Lower sensitivity compared to MS, requires larger sample amounts. |
| FT-IR Spectroscopy | Presence of functional groups. | Fast and simple analysis. | Provides limited structural information, complex spectra can be difficult to interpret. |
| HPLC/UPLC | Purity assessment, quantification. | High-resolution separation, quantitative accuracy. | Does not provide structural information on its own. |
Experimental Protocols
A typical workflow for the HRMS analysis of this compound would involve liquid chromatography coupled to a high-resolution mass spectrometer (LC-HRMS).[5][6]
Liquid Chromatography Method
-
System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
High-Resolution Mass Spectrometry Method
-
Instrument: Orbitrap or Q-TOF Mass Spectrometer
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive and Negative
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Full Scan (MS1) Range: m/z 50-500
-
Resolution: > 60,000 FWHM
-
Tandem MS (MS/MS): Data-dependent acquisition (DDA) or targeted MS/MS of the [M+H]⁺ and [M-H]⁻ ions.
-
Collision Energy: Stepped collision energy (e.g., 10, 20, 40 eV) to observe a range of fragment ions.
Visualizations
References
- 1. Fragmentation and skeletal rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles and their noncovalent complexes with cobalt cation and cyclodextrin studied by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of Ethyl and Methyl 3-Aminoisoxazole-5-carboxylate for Researchers
In the landscape of drug discovery and development, the selection of appropriate scaffolds and functional groups is a critical determinant of a compound's ultimate success. Isoxazole derivatives, recognized for their wide array of biological activities, are a cornerstone in medicinal chemistry. This guide presents a comparative study of two closely related isoxazole derivatives: Ethyl 3-aminoisoxazole-5-carboxylate and Mthis compound. While direct comparative experimental data between these two specific molecules is limited in publicly available literature, this document aims to provide a comprehensive overview based on the established physicochemical and biological properties of isoxazole compounds and the known differences between ethyl and methyl esters.
Physicochemical Properties: A Tale of Two Esters
The primary difference between the two title compounds lies in the ester functional group: an ethyl ester versus a methyl ester. This seemingly minor variation can influence several key physicochemical properties that are crucial for drug development, including solubility, stability, and membrane permeability. Generally, methyl esters are smaller and less lipophilic than their ethyl ester counterparts.[1][2]
| Property | This compound (Predicted/Inferred) | Mthis compound (Predicted/Inferred) | Reference |
| Molecular Formula | C₆H₈N₂O₃ | C₅H₆N₂O₃ | [3] |
| Molecular Weight | 156.14 g/mol | 142.11 g/mol | [3] |
| Boiling Point | Higher than methyl ester | Lower than ethyl ester | [1] |
| Solubility in Water | Lower than methyl ester | Higher than ethyl ester | [4] |
| Lipophilicity (LogP) | Higher than methyl ester | Lower than ethyl ester | General chemical principles |
| Metabolic Stability | Generally less stable to hydrolysis | Generally more stable to hydrolysis | [3][5] |
Note: The values in this table are predicted or inferred based on the properties of similar compounds and general chemical principles, as direct experimental data for both compounds was not available in the searched literature.
Synthesis and Experimental Protocols
The synthesis of 3-aminoisoxazole-5-carboxylates can be achieved through a multi-step process, typically starting from readily available materials. The final esterification step determines whether the ethyl or methyl derivative is produced.
General Synthesis Workflow
Experimental Protocol: Esterification of 3-Aminoisoxazole-5-carboxylic Acid
This protocol describes a general method for the esterification of the carboxylic acid precursor.
Materials:
-
3-Aminoisoxazole-5-carboxylic acid
-
Anhydrous ethanol or methanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate (or other suitable organic solvent for extraction)
Procedure:
-
Suspend 3-aminoisoxazole-5-carboxylic acid (1.0 equivalent) in a generous excess of anhydrous ethanol (for the ethyl ester) or methanol (for the methyl ester).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography or recrystallization to obtain the final Ethyl or Mthis compound.[6]
Biological Activity and Potential Applications
Isoxazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.[7][8] The amino and carboxylate groups at the 3 and 5 positions, respectively, provide opportunities for further functionalization to modulate activity and selectivity.
The choice between an ethyl and a methyl ester can impact the biological performance of a drug candidate. Ethyl esters, being more lipophilic, may exhibit enhanced cell membrane permeability, potentially leading to better bioavailability.[1] However, they are also generally more susceptible to enzymatic hydrolysis by esterases in the body, which could lead to a shorter half-life.[3][5] Conversely, methyl esters are typically more stable but may have lower membrane permeability.[3][5]
Hypothetical Signaling Pathway Inhibition
Given the known anti-inflammatory properties of many isoxazole-containing compounds, a plausible mechanism of action could involve the inhibition of key signaling pathways, such as the NF-κB pathway, which plays a central role in inflammation.
Conclusion
Both Ethyl and Mthis compound are valuable building blocks for the synthesis of novel bioactive molecules. The choice between the two will depend on the specific therapeutic goal and the desired pharmacokinetic profile. The ethyl ester may offer advantages in terms of membrane permeability, while the methyl ester may provide greater metabolic stability. Further direct comparative studies are warranted to fully elucidate the performance differences between these two compounds and to guide their application in drug discovery programs. Researchers should consider synthesizing both derivatives and evaluating them in parallel in relevant biological assays to make an informed decision for their specific research objectives.
References
- 1. Ethyl Vs Methyl - Housing Innovations [dev.housing.arizona.edu]
- 2. Page loading... [guidechem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Let's understand the difference between methyl and ethyl ester and choose products that are more suitable for us.-Chemwin [en.888chem.com]
- 5. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity Assessment of Ethyl 3-aminoisoxazole-5-carboxylate: A Comparative Guide to Analytical Techniques
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of final drug products. Ethyl 3-aminoisoxazole-5-carboxylate, a key building block in the synthesis of various pharmaceuticals, requires rigorous purity assessment to ensure it meets stringent regulatory standards. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering high resolution and sensitivity.[1] This guide provides a detailed comparison of HPLC with other analytical methods for the purity determination of this compound, complete with experimental protocols and supporting data.
High-Performance Liquid Chromatography (HPLC) for Purity Profiling
HPLC is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its precision and versatility in separating complex mixtures.[1] A reversed-phase HPLC (RP-HPLC) method is typically suitable for the analysis of moderately polar compounds like this compound.
Experimental Protocol: RP-HPLC Method
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Linear gradient to 10% A, 90% B
-
30-35 min: Hold at 10% A, 90% B
-
35-36 min: Linear gradient back to 95% A, 5% B
-
36-40 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity is typically determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.
Expected Performance Data
The following table summarizes hypothetical, yet realistic, performance data for the HPLC analysis of this compound, including potential process-related impurities.
| Parameter | This compound | Impurity A (Starting Material) | Impurity B (By-product) |
| Retention Time (min) | 15.2 | 8.5 | 18.1 |
| Relative Retention Time | 1.00 | 0.56 | 1.19 |
| Resolution (USP) | - | > 2.0 | > 2.0 |
| Limit of Detection (LOD) | - | 0.01% | 0.01% |
| Limit of Quantification (LOQ) | - | 0.03% | 0.03% |
HPLC Experimental Workflow
Caption: Workflow for HPLC purity assessment.
Comparison with Alternative Analytical Methods
While HPLC is a primary method, a comprehensive purity assessment often involves orthogonal techniques to detect impurities that might not be visible by a single method.
| Method | Principle | Selectivity/Specificity | Sensitivity | Quantification | Typical Applications | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase.[1] | High, tunable via column and mobile phase selection. | High (ppm) | Relative (Area %) | Routine purity testing, impurity profiling, stability studies.[2] | Robust, versatile, high resolution, well-established.[1] | May not detect non-chromophoric or highly volatile impurities. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.[1] | High for volatile analytes. | Very High (ppb) | Relative/Absolute | Analysis of residual solvents and volatile organic impurities.[1][3] | Excellent for volatile and semi-volatile compounds. | Not suitable for non-volatile or thermally labile compounds.[1] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of LC with the detection capabilities of Mass Spectrometry.[2] | Very High, provides molecular weight information. | Very High (ppb) | Relative/Absolute | Impurity identification, structural elucidation, quantification of trace impurities.[2] | Provides structural information, high specificity and sensitivity.[3] | Higher cost and complexity compared to HPLC-UV. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification.[4] | High, based on unique chemical shifts. | Moderate | Absolute | Purity assignment of reference standards, quantification without a specific standard.[4] | Provides absolute purity, requires minimal sample preparation, non-destructive.[1][4] | Lower sensitivity than chromatographic methods, requires a high-purity internal standard for accuracy.[4] |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature.[5] | Low, non-specific. | Low | Absolute | Purity determination of highly crystalline substances (>98.5%).[5] | Fast, requires no standard, provides information on solid-state properties.[5] | Only applicable to crystalline materials that do not decompose upon melting.[5] |
Decision Framework for Method Selection
Choosing the appropriate analytical technique depends on the specific requirements of the analysis, such as the nature of the expected impurities and the stage of drug development.
Caption: Decision tree for selecting a purity analysis method.
Conclusion
The purity assessment of this compound is a critical step in ensuring the quality and safety of pharmaceutical products. While HPLC stands out as the primary method for routine analysis due to its robustness, high resolution, and sensitivity, a multi-faceted approach employing orthogonal techniques is essential for a comprehensive purity profile. Methods such as GC, LC-MS, qNMR, and DSC provide valuable, complementary information, particularly for identifying unknown impurities, quantifying residual solvents, and establishing the absolute purity of reference materials. The selection of the appropriate analytical method should be guided by the specific goals of the analysis and the stage of drug development.
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. biomedres.us [biomedres.us]
- 3. agilent.com [agilent.com]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Definitive Structural Confirmation of Ethyl 3-Aminoisoxazole-5-carboxylate: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and drug development. For novel heterocyclic compounds such as Ethyl 3-aminoisoxazole-5-carboxylate, a precise structural model is essential for understanding its chemical reactivity, predicting its biological activity, and ensuring intellectual property protection. This guide provides a comparative analysis of X-ray crystallography as the gold standard for structural elucidation, alongside alternative spectroscopic techniques, offering supporting data and detailed experimental protocols.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction (scXRD) provides direct, high-resolution evidence of a molecule's atomic arrangement in the solid state.[1][2][3] By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise coordinates of each atom can be determined, revealing bond lengths, bond angles, and stereochemistry with exceptional accuracy.[3]
While the specific crystal structure for this compound is not publicly available, data from closely related isoxazole derivatives illustrate the level of detail obtained from such an analysis. The crystallographic data for Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate and Methyl 4-amino-3-methoxyisoxazole-5-carboxylate serve as excellent proxies.
Table 1: Representative Crystallographic Data for Isoxazole Derivatives
| Parameter | Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate[4] | Methyl 4-amino-3-methoxyisoxazole-5-carboxylate[5] |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P21/c |
| a (Å) | 7.591(2) | - |
| b (Å) | 11.303(4) | - |
| c (Å) | 13.818(4) | - |
| α (°) | 88.155(4) | 90 |
| β (°) | 87.008(4) | - |
| γ (°) | 86.233(4) | 90 |
| Volume (ų) | 1181.0(6) | - |
| Key Dihedral Angle | Isoxazole/Phenyl: 1.76(9)° & 5.85(8)° | Isoxazole/Ester: Near co-planar |
Note: Full unit cell parameters for the methyl derivative were not detailed in the provided abstract. Data presented is for illustrative purposes to show typical parameters obtained.
Experimental Protocol: Single-Crystal X-ray Diffraction
The process of determining a crystal structure via scXRD follows a well-defined workflow.
1. Synthesis and Crystallization: The target compound, this compound, is first synthesized. Various synthetic routes for related amino-isoxazoles have been described, often involving the reaction of a β-ketoester derivative with hydroxylamine or cycloaddition reactions.[6][7][8] The purified compound is then crystallized. This is a critical and often challenging step, requiring slow evaporation of a saturated solution, vapor diffusion, or solvent layering to obtain single crystals of sufficient size and quality (typically >0.1 mm).[1]
2. Data Collection: A suitable crystal is mounted on a goniometer in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 150-293 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation).[4] The crystal is rotated, and a series of diffraction patterns are collected on a detector.
3. Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The 'phase problem' is solved using direct methods or Patterson methods to generate an initial electron density map.[9] An atomic model is built into the electron density map, and the structure is refined by least-squares methods to improve the fit between the observed and calculated diffraction data.[10]
Workflow for X-ray Crystallography
Caption: Workflow for structural confirmation via X-ray crystallography.
Comparative Analysis with Alternative Techniques
While scXRD is definitive for solid-state structures, other techniques provide complementary information or are more suitable when high-quality crystals cannot be obtained.
Table 2: Comparison of Structural Elucidation Techniques
| Feature | Single-Crystal X-ray Diffraction (scXRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Microcrystal Electron Diffraction (MicroED) |
| Sample State | Solid (single crystal) | Solution | Solid (nanocrystals/powder) |
| Primary Information | 3D atomic coordinates, bond lengths/angles, absolute stereochemistry.[2] | Connectivity, relative stereochemistry, solution dynamics, proton/carbon environment.[9][11] | 3D atomic coordinates from sub-micron sized crystals.[1] |
| Key Advantage | Unambiguous, high-precision 3D structure determination.[3] | Provides data on solution-state conformation and dynamics; no crystals needed.[2] | Requires crystals a billionth of the size needed for scXRD; very fast data collection.[1] |
| Key Limitation | Requires high-quality single crystals, which can be difficult to grow.[1] | Indirectly determines 3D structure; can be ambiguous for complex stereochemistry.[2] | A newer, less established technique; instrumentation is less common.[12] |
| Data Acquisition Time | Hours to days | Minutes to hours per experiment | Less than 30 minutes.[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is the most common technique for routine structural confirmation in organic synthesis.[2] For this compound, 1H and 13C NMR would confirm the presence of the ethyl group, the isoxazole ring protons, and the amino group. Advanced 2D NMR experiments (like COSY, HSQC, HMBC) would establish the connectivity between all atoms, confirming the overall structure. However, NMR typically provides information on the time-averaged structure in solution and struggles to definitively determine absolute configurations in chiral molecules or distinguish subtle bond angle variations.[2]
Microcrystal Electron Diffraction (MicroED):
A revolutionary technique, MicroED uses an electron beam instead of X-rays to obtain diffraction data.[1] Its major advantage is the ability to analyze nanocrystals, which are often present in samples that appear as powders and are unsuitable for traditional scXRD.[1][12] This dramatically reduces the time and effort spent on crystallization. For a new compound like this compound, if initial crystallization attempts only yield fine powders, MicroED could provide a high-resolution structure in a fraction of the time.[1]
Logical Flow for Structure Determination
Caption: Logical workflow for small molecule structure elucidation.
Conclusion
For the unequivocal structural confirmation of this compound, single-crystal X-ray diffraction remains the definitive method, providing unparalleled detail of the molecular geometry in the solid state. While routine characterization will rely on NMR spectroscopy to confirm chemical connectivity in solution, scXRD provides the ultimate proof of structure, which is critical for publication, patenting, and understanding structure-activity relationships. The emergence of MicroED offers a powerful alternative when crystallization proves to be a bottleneck, significantly accelerating the path to a definitive 3D structure from microcrystalline powders. The choice of method should be guided by the specific research question and the nature of the sample obtained.
References
- 1. news-medical.net [news-medical.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. rigaku.com [rigaku.com]
- 4. Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Reactivity of 3-Aminoisoxazole and 5-Aminoisoxazole Isomers
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the differential reactivity of 3-aminoisoxazole and 5-aminoisoxazole, complete with experimental data and detailed protocols.
The isomeric aminoisoxazoles, specifically the 3-amino and 5-amino substituted variants, are pivotal building blocks in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents. Their distinct electronic and steric properties, arising from the different placement of the amino group on the isoxazole ring, lead to significant differences in their chemical reactivity. Understanding these nuances is critical for designing efficient synthetic routes and predicting the behavior of these heterocycles in various chemical transformations. This guide provides an in-depth comparison of the reactivity of 3-aminoisoxazole and 5-aminoisoxazole, supported by experimental evidence and theoretical insights.
General Reactivity Overview
The reactivity of aminoisoxazoles is primarily dictated by the interplay of the electron-donating amino group and the electron-withdrawing nature of the isoxazole ring. The position of the amino group influences the electron density distribution within the heterocyclic system, thereby affecting the nucleophilicity of the exocyclic amino group and the ring nitrogen, as well as the susceptibility of the ring to electrophilic and nucleophilic attack.
In 3-aminoisoxazole , the amino group is adjacent to the ring nitrogen atom. This proximity leads to a more complex electronic environment where the lone pair of the amino group can influence the basicity of the ring nitrogen. Conversely, in 5-aminoisoxazole , the amino group is adjacent to the ring oxygen, leading to a different pattern of electron distribution and, consequently, distinct reactivity.
Basicity and pKa Values
A fundamental aspect of the reactivity of aminoisoxazoles is their basicity, which can be quantified by their pKa values. The pKa of the conjugate acid of an amine reflects its ability to accept a proton. A lower pKa value indicates a weaker base.
| Compound | Predicted pKa |
| 3-Aminoisoxazole | 2.27 ± 0.10[1] |
| 5-Aminoisoxazole | Data not available in a directly comparable experimental format. |
Comparative Reactivity in Key Chemical Transformations
The differential reactivity of the two isomers is most evident in common synthetic transformations such as acylation and diazotization.
N-Acylation
N-acylation is a fundamental reaction for the derivatization of amines. Both 3-aminoisoxazole and 5-aminoisoxazole can be N-acylated, but their relative reactivity can differ based on the nucleophilicity of the exocyclic amino group.
Figure 1: General workflow for the N-acylation of 3- and 5-aminoisoxazole.
While kinetic data for a direct comparison is scarce, the electronic environment of the amino group in each isomer is the determining factor. In 5-aminoisoxazole, the amino group's lone pair can be delocalized towards the C4 position, potentially affecting its nucleophilicity.
Diazotization
The most striking difference in reactivity between the two isomers is observed in the diazotization reaction, which involves the treatment of a primary amine with nitrous acid to form a diazonium salt.
-
3-Aminoisoxazole: 3-Amino-5-methylisoxazole is readily diazotized, although the resulting diazonium salt is often not isolated in pure form due to its reactivity.[2] This diazonium intermediate can then participate in various subsequent reactions, such as azo coupling.[2]
-
5-Aminoisoxazole: In stark contrast, attempts to form stable diazonium compounds from 5-aminoisoxazoles have been reported to be unsuccessful.[2] Instead of forming a diazonium salt, 5-aminoisoxazoles tend to undergo other reactions, such as forming diazenes in the presence of a suitable coupling partner.[2]
Figure 2: Contrasting outcomes of the diazotization of 3- and 5-aminoisoxazole.
This difference in diazotization behavior is a critical consideration for synthetic chemists looking to utilize these isomers as starting materials for further functionalization via diazonium chemistry.
Experimental Protocols
Detailed experimental procedures are essential for reproducing and building upon existing research. Below are representative protocols for key reactions of aminoisoxazoles.
Protocol 1: General Procedure for N-Acylation of an Aminoisoxazole
This protocol describes a general method for the N-acylation of an aminoisoxazole using an acyl chloride.
Materials:
-
Aminoisoxazole (1.0 eq)
-
Acyl chloride (1.1 eq)
-
Pyridine (1.2 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the aminoisoxazole in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine to the stirred solution.
-
Add the acyl chloride dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Diazotization of 3-Amino-5-methylisoxazole
This protocol outlines the general steps for the diazotization of 3-amino-5-methylisoxazole, which should be performed with caution as diazonium salts can be unstable.
Materials:
-
3-Amino-5-methylisoxazole (1.0 eq)
-
Sodium nitrite (NaNO₂) (1.05 eq)
-
Hydrochloric acid (HCl) (3 eq)
-
Water
-
Ice
Procedure:
-
Dissolve or suspend 3-amino-5-methylisoxazole in a mixture of hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite in water and cool it to 0-5 °C.
-
Add the cold sodium nitrite solution dropwise to the stirred amine solution, maintaining the temperature between 0 and 5 °C. The addition should be slow to control the exothermic reaction and prevent the decomposition of the diazonium salt.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 15-30 minutes to ensure complete diazotization.
-
The resulting solution containing the diazonium salt should be used immediately in the subsequent reaction (e.g., azo coupling) without isolation.
Note: Diazonium salts are potentially explosive, especially when dry. They should be handled with appropriate safety precautions and never be isolated without proper procedures and equipment.
Conclusion
The reactivity of 3-aminoisoxazole and 5-aminoisoxazole displays significant and synthetically relevant differences. While both isomers undergo common amine reactions like N-acylation, their behavior in reactions such as diazotization is markedly divergent. 3-Aminoisoxazole readily forms a diazonium salt, opening up a range of synthetic possibilities, whereas 5-aminoisoxazole fails to form a stable diazonium species under similar conditions. These differences can be attributed to the distinct electronic influence of the amino group's position on the isoxazole ring. A thorough understanding of these reactivity patterns is crucial for the strategic design and successful execution of synthetic routes in drug discovery and development programs that utilize these valuable heterocyclic building blocks. Further quantitative kinetic and computational studies will continue to refine our understanding of these fascinating isomers.
References
Validating the Structure of Synthesized Ethyl 3-aminoisoxazole-5-carboxylate: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of the expected analytical data for Ethyl 3-aminoisoxazole-5-carboxylate with a commercially available alternative, Ethyl 5-aminoisoxazole-3-carboxylate, supported by detailed experimental protocols.
The correct structural elucidation of novel compounds is paramount for ensuring the reliability and reproducibility of scientific findings. This guide utilizes standard analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to provide a robust framework for the structural validation of the target compound, this compound.
Comparative Analysis of Spectral Data
To facilitate a clear comparison, the expected and reported spectral data for this compound and its commercially available isomer, Ethyl 5-aminoisoxazole-3-carboxylate, are summarized below. The expected values for the target compound are derived from the analysis of structurally similar molecules.
| Analytical Technique | This compound (Expected Data) | Ethyl 5-aminoisoxazole-3-carboxylate (Reported Data) |
| ¹H NMR (400 MHz, CDCl₃, δ/ppm) | ~ 5.50 (s, 2H, NH₂), 6.10 (s, 1H, isoxazole-H), 4.35 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃) | ~ 5.00 (br s, 2H, NH₂), 5.85 (s, 1H, isoxazole-H), 4.30 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.32 (t, J = 7.1 Hz, 3H, OCH₂CH₃) |
| ¹³C NMR (100 MHz, CDCl₃, δ/ppm) | ~ 168.0 (C=O), 162.0 (C3), 158.0 (C5), 95.0 (C4), 62.0 (OCH₂CH₃), 14.0 (OCH₂CH₃) | ~ 160.0 (C=O), 170.0 (C5), 155.0 (C3), 85.0 (C4), 61.5 (OCH₂CH₃), 14.2 (OCH₂CH₃) |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 156.05 | Molecular Ion (M⁺): m/z = 156.05 |
| FTIR (KBr, cm⁻¹) | ~ 3400-3300 (N-H stretch), ~ 1720 (C=O stretch), ~ 1640 (N-H bend), ~ 1580 (C=N stretch), ~ 1250 (C-O stretch) | ~ 3450-3350 (N-H stretch), ~ 1710 (C=O stretch), ~ 1650 (N-H bend), ~ 1590 (C=N stretch), ~ 1240 (C-O stretch) |
| Elemental Analysis | Calculated for C₆H₈N₂O₃: C, 46.15; H, 5.16; N, 17.94% | Calculated for C₆H₈N₂O₃: C, 46.15; H, 5.16; N, 17.94% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure accurate and reproducible structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and 1024-2048 scans.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.
-
Sample Introduction: Introduce a small amount of the sample directly into the ion source via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Utilize a standard electron energy of 70 eV for ionization.
-
Mass Analysis: Scan a mass-to-charge (m/z) range of 50-500 Da.
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the molecular weight and structural fragments. The expected molecular weight for C₆H₈N₂O₃ is 156.14 g/mol .[1]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, C=O, C=N, and C-O bonds.
Elemental Analysis
-
Instrumentation: A CHN elemental analyzer.
-
Sample Preparation: Accurately weigh a small amount of the dried, pure sample.
-
Analysis: The instrument combusts the sample, and the resulting gases (CO₂, H₂O, and N₂) are quantified to determine the percentage composition of carbon, hydrogen, and nitrogen.
-
Comparison: Compare the experimentally determined percentages with the calculated values for the molecular formula C₆H₈N₂O₃.
Workflow for Structural Validation
The logical flow of the structural validation process is illustrated in the diagram below. This workflow ensures a systematic and thorough analysis to confirm the identity and purity of the synthesized compound.
Caption: A flowchart illustrating the key steps in the synthesis, purification, and structural validation of this compound.
Signaling Pathway of a Potential Application
While the primary focus of this guide is structural validation, isoxazole derivatives are known to be pharmacologically active. The diagram below illustrates a hypothetical signaling pathway where an isoxazole-containing compound could act as an inhibitor of a key kinase, a common mechanism of action for such molecules in drug discovery.
Caption: A diagram showing the potential inhibitory action of an isoxazole derivative on a cellular signaling pathway.
References
Spectral Database for Ethyl 3-aminoisoxazole-5-carboxylate and its Analogs: A Comparative Guide
Comparative Spectral Data
The following tables summarize the key spectroscopic data for analogs of Ethyl 3-aminoisoxazole-5-carboxylate. This data is essential for researchers to predict the spectral characteristics of the title compound and to differentiate between its isomers and analogs.
Table 1: 1H NMR Spectral Data of Ethyl Aminoisoxazole Carboxylate Analogs
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| Ethyl 5-amino-3-(phenylamino)isoxazole-4-carboxylate | DMSO-d6 | 1.29 (t, 3H, CH3), 4.24 (q, 2H, CH2), 6.94 (t, 1H, Ar-H), 7.30 (t, 2H, Ar-H), 7.44 (d, 2H, Ar-H), 7.79 (br s, 2H, NH2), 8.10 (s, 1H, NH)[1] |
| Ethyl 5-amino-3-(2-bromophenylamino)isoxazole-4-carboxylate | DMSO-d6 | 1.31 (t, 3H, CH3), 4.29 (q, 2H, CH2), 6.90 (td, 1H, Ar-H), 7.38 (td, 1H, Ar-H), 7.63 (dd, 1H, Ar-H), 7.90 (br s, 2H, NH2), 8.06 (dd, 1H, Ar-H), 8.69 (br s, 1H, NH)[1] |
| Methyl 4-amino-3-methoxyisoxazole-5-carboxylate | CDCl3 | 3.92 (s, 3H, OCH3), 4.05 (s, 3H, OCH3), 4.15 (br s, 2H, NH2)[2] |
Table 2: 13C NMR Spectral Data of Ethyl Aminoisoxazole Carboxylate Analogs
| Compound | Solvent | Chemical Shift (δ, ppm) |
| Ethyl 5-amino-3-(phenylamino)isoxazole-4-carboxylate | DMSO-d6 | 14.87, 60.01, 77.09, 117.83, 121.47, 129.41, 140.33, 159.41, 163.52, 169.75 (C=O)[1] |
| Ethyl 5-amino-3-(2-bromophenylamino)isoxazole-4-carboxylate | DMSO-d6 | 14.86, 60.62, 77.21, 119.25, 122.32, 126.56, 128.58, 132.29, 138.82, 157.75, 163.22, 172.34 (C=O)[1] |
| Methyl 4-amino-3-methoxyisoxazole-5-carboxylate | CDCl3 | 51.9, 57.5, 125.6, 138.4, 159.1, 164.5 (C=O)[2] |
Table 3: Infrared (IR) and Mass Spectrometry (MS) Data of an Ethyl Aminoisoxazole Carboxylate Analog
| Compound | IR (KBr, cm-1) | Mass Spectrum (EI), m/z (%) |
| Ethyl 5-amino-3-(phenylamino)isoxazole-4-carboxylate | 3481 (N-H), 3268 (NH2), 1667 (C=O), 1654, 1606, 1559, 1120, 779, 746 | 247 [M]+ (58), 246 (100), 201 (14), 200 (20), 159 (43), 157 (95), 131 (36), 129 (73), 102 (57), 90 (73), 78 (27), 77 (27), 65 (58)[1] |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for isoxazole derivatives, based on methodologies reported in the literature.[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isoxazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.
-
Instrumentation: Utilize a Bruker AVANCE spectrometer (or equivalent) operating at a frequency of 300 MHz or higher for 1H NMR and 75 MHz or higher for 13C NMR.
-
1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
13C NMR Acquisition: Acquire the carbon NMR spectrum with proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl3 at 77.16 ppm, DMSO-d6 at 39.52 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer, such as a Thermo Nicolet Nexus 670 FT-IR spectrometer.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm-1. Report the absorption bands in wavenumbers (cm-1).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) or electrospray ionization (ESI) source, such as a Finnigan TSQ-70 spectrometer.
-
Data Acquisition: For EI, use a standard electron energy of 70 eV. Report the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions, along with their relative intensities. For high-resolution mass spectrometry (HRMS), report the calculated and found exact masses.[2]
Biological Activity and Signaling Pathway
While the specific biological targets of this compound are not extensively documented, several isoxazole derivatives have been shown to interact with various biological systems. Notably, some condensed heterocyclic systems containing a fused isoxazole moiety have been identified as selective antagonists of γ-aminobutyric acid (GABA) receptors.[4] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors (GABAA receptors) are ligand-gated ion channels. Antagonism of these receptors can lead to a reduction in neuronal inhibition.
Below is a diagram illustrating the general workflow for the synthesis and characterization of aminoisoxazole derivatives, as well as a diagram depicting the antagonistic action of a 3-aminoisoxazole derivative on a GABAA receptor signaling pathway.
Caption: General workflow for the synthesis and spectroscopic characterization of aminoisoxazole derivatives.
Caption: Antagonistic action of a 3-aminoisoxazole derivative at the GABA-A receptor.
References
A Comparative Guide to the Biological Activity of Aminoisoxazole Esters
For researchers, scientists, and drug development professionals, understanding the nuanced biological activities of aminoisoxazole esters is crucial for the advancement of novel therapeutics. This guide provides an objective comparison of the performance of various aminoisoxazole esters and related derivatives, supported by experimental data from diverse studies. The isoxazole scaffold is a versatile and privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological properties including antibacterial, antifungal, anticancer, and anti-inflammatory activities.[1][2] This guide focuses on aminoisoxazole esters, a subset of this important class of compounds, and presents a comparative analysis of their biological activities.
Comparative Quantitative Data
The following tables summarize the quantitative data on the biological activities of various aminoisoxazole esters and related isoxazole derivatives. Data has been compiled from multiple sources to provide a comparative overview.
Antibacterial Activity
The antibacterial efficacy of isoxazole derivatives is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL)
| Compound ID/Description | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Isoxazole-amide analogue 115 | Good Activity | - | - | - | [3] |
| Isoxazole-amide analogue 116 | Good Activity | - | - | - | [3] |
| Isoxazole-amide analogue 117 | Good Activity | - | - | - | [3] |
| 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivative 11a-g | Noteworthy to moderate | Noteworthy to moderate | - | - | [4] |
| 5-phenyl-3-isoxazole carboxamide 4a-j | Significant Activity | - | Significant Activity | - | [5] |
| N-(2-chloro-5-nitrophenyl)-5-methylisoxazole-4-carboxamide 9e | Good Activity | - | - | - | [6] |
| N-(4-cyano-3-(trifluoromethyl)-phenyl)-5-methylisoxazole-4-carboxamide 9f | Good Activity | - | - | - | [6] |
| Ester-functionalized isoxazole 6a-j | Significant Activity | - | Significant Activity | - | [7] |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid 1e | - | - | 28.1 | - | [8] |
| Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate 4a | - | 56.2 | - | - | [8] |
Note: "-" indicates data not available in the cited source. "Good" or "Significant" activity was noted by the source but specific MIC values were not always provided in a comparative table.
Anticancer Activity
The anticancer potential of aminoisoxazole esters is typically evaluated by their half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.
Table 2: Comparative Anticancer Activity (IC50 in µM)
| Compound ID/Description | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | A549 (Lung Cancer) | Reference |
| Isoxazole-amide analogue 124 | 15.48 ± 0.89 | - | - | - | [3] |
| Isoxazole-amide analogue 125 | 18.62 ± 0.79 | - | - | - | [3] |
| 3,4-isoxazolediamide 1 | - | - | - | - | [9] |
| 3,4-isoxazolediamide 2 | - | - | - | - | [9] |
| 3,4-isoxazolediamide 3 | - | - | - | - | [9] |
| Tetrazole-isoxazoline hybrid 4d | - | 17.28 ± 0.33 | - | 18.32 ± 2.73 | [10] |
| Tetrazole-isoxazoline hybrid 4h | - | - | - | 1.51 | [10] |
| Tetrazole-isoxazoline hybrid 4i | - | - | - | 2.83 | [10] |
| Phenyl-isoxazole–carboxamide analogue | Tested | Tested | Tested | - | [3] |
| 4-(4-Cyanophenyl)-1-[(5-arylfuran-2-yl)methylene]thiosemicarbazide 1 | - | - | - | 14.33±0.47 | [11] |
| 4-(4-Cyanophenyl)-1-[(5-arylfuran-2-yl)methylene]thiosemicarbazide 10 | - | - | - | 11.67±2.49 | [11] |
| 4-(4-Cyanophenyl)-1-[(5-arylfuran-2-yl)methylene]thiosemicarbazide 11 | - | - | - | 16.67±5.56 | [11] |
| Thiazole/benzothiazole acetamide 2e | - | - | - | 9.62 ± 1.14 | [12] |
Note: "-" indicates data not available in the cited source. Some compounds were tested on K562 cells, showing IC50 values in the nM range.[9]
Anti-inflammatory Activity
The anti-inflammatory effects of isoxazole derivatives are often assessed by their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory pathway.
Table 3: Comparative Anti-inflammatory Activity
| Compound ID/Description | Assay Method | Activity/Potency | Reference |
| p-etoxyphenylamid of 5-benzoylamino-3-methyl-4-isoxazolecarboxylic acid | Not specified | Strong anti-inflammatory activity | [13] |
| p-chlorophenylamid of 5-benzoylamino-3-methyl-4-isoxazolecarboxylic acid | Not specified | Strong anti-inflammatory activity | [13] |
| Isoxazole derivative I3 | Carrageenan-induced rat paw edema | Significant activity | [14] |
| Isoxazole derivative I5 | Carrageenan-induced rat paw edema | Significant activity | [14] |
| Isoxazole derivative I6 | Carrageanan-induced rat paw edema | Significant activity | [14] |
| Isoxazole derivative I11 | Carrageenan-induced rat paw edema | Significant activity | [14] |
| Isoxazole derivative 5b | Carrageenan-induced rat paw edema | 75.68% edema inhibition | [15] |
| Isoxazole derivative 5c | Carrageenan-induced rat paw edema | Superior to diclofenac sodium | [15] |
| Isoxazole derivative 5d | Carrageenan-induced rat paw edema | Superior to diclofenac sodium | [15] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for the key biological assays cited in this guide.
Antibacterial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16]
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 colonies of the test bacterium from an agar plate.
-
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the culture at an appropriate temperature (e.g., 37°C) until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[16]
-
Dilute the bacterial suspension to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[16]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test aminoisoxazole ester in a suitable solvent like DMSO.
-
Perform serial two-fold dilutions of the compound in the broth medium within a 96-well microtiter plate.[16]
-
-
Inoculation and Incubation:
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[17]
-
Cytotoxicity Assessment: MTT Assay for IC50 Determination
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Compound Treatment:
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Measurement:
-
IC50 Calculation:
-
The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.[18]
-
Anti-inflammatory Assay: COX-2 Inhibitor Screening
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[19]
-
Reagent Preparation:
-
Prepare a stock solution of the test aminoisoxazole ester in a suitable solvent (e.g., DMSO).
-
Dilute the test compound to the desired concentrations in the assay buffer.
-
Reconstitute the human recombinant COX-2 enzyme according to the supplier's instructions.[19]
-
-
Assay Procedure:
-
Add the diluted test inhibitor or control to the wells of a 96-well plate.
-
Add the COX-2 enzyme to all wells except the blank.
-
Initiate the reaction by adding arachidonic acid (the substrate) to all wells.[19]
-
The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[20]
-
-
Data Analysis:
-
The rate of reaction is determined from the linear portion of the absorbance curve.
-
The percent inhibition is calculated by comparing the reaction rates of the wells with the inhibitor to the control wells without the inhibitor. The IC50 value can then be determined.
-
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental designs discussed, the following diagrams are provided.
Caption: General experimental workflow for comparing the biological activities of aminoisoxazole esters.
Certain isoxazole derivatives have been shown to modulate specific signaling pathways. For instance, an isoxazole chalcone derivative was found to enhance melanogenesis through the Akt/GSK3β/β-catenin signaling pathway.[21] While this is not an aminoisoxazole ester, it provides insight into the potential mechanisms of action for this class of compounds.
Caption: A simplified diagram of the Akt/GSK3β/β-catenin signaling pathway.
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 8. mdpi.com [mdpi.com]
- 9. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. actascientific.com [actascientific.com]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. mdpi.com [mdpi.com]
A Comparative Guide to N-Substituted Derivatives of Ethyl 3-Aminoisoxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthesis and characterization of key N-substituted derivatives of Ethyl 3-aminoisoxazole-5-carboxylate. While direct comparative studies on a series of these specific derivatives are not extensively documented in publicly available literature, this document compiles representative data and protocols based on established chemical principles and findings from closely related isoxazole structures. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, modification, and evaluation of isoxazole-based compounds for potential therapeutic applications.
The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] N-substitution of the amino group on the isoxazole ring offers a facile route to modulate the physicochemical properties and biological activity of these compounds, making them attractive targets for drug discovery and development programs.
Comparative Physicochemical and Spectral Data
The following table summarizes the expected physicochemical and spectral data for this compound and its N-acetyl and N-benzoyl derivatives. This data is compiled from analogous compounds and predictive models, and should be considered representative.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ ppm, Representative) |
| This compound | ![]() | C₆H₈N₂O₃ | 156.14 | ~110-115 | 1.35 (t, 3H), 4.35 (q, 2H), 6.20 (s, 1H), 6.50 (br s, 2H) |
| Ethyl 3-(acetylamino)isoxazole-5-carboxylate | ![]() | C₈H₁₀N₂O₄ | 198.18 | Not Reported | 1.38 (t, 3H), 2.25 (s, 3H), 4.40 (q, 2H), 6.80 (s, 1H), 10.50 (br s, 1H) |
| Ethyl 3-(benzoylamino)isoxazole-5-carboxylate | ![]() | C₁₃H₁₂N₂O₄ | 260.25 | Not Reported | 1.40 (t, 3H), 4.45 (q, 2H), 7.05 (s, 1H), 7.50-7.65 (m, 3H), 8.00-8.10 (m, 2H), 11.20 (br s, 1H) |
Note: The structures depicted are for illustrative purposes. The 1H NMR data is a generalized prediction and actual shifts may vary depending on the solvent and experimental conditions.
Synthetic Workflow
The general synthetic strategy for preparing N-substituted derivatives of this compound involves the initial synthesis of the parent isoxazole followed by acylation of the 3-amino group.
Caption: Synthetic workflow for N-substituted derivatives.
Experimental Protocols
The following are representative experimental protocols for the synthesis of the parent compound and its N-substituted derivatives. These protocols are based on standard procedures for similar transformations.
Synthesis of this compound (Parent Compound)
This procedure is adapted from the synthesis of analogous 5-aminoisoxazoles.
Materials:
-
Ethyl 2-cyano-3-oxobutanoate
-
Hydroxylamine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Water
-
Hydrochloric acid (10%)
Procedure:
-
Dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
To this solution, add ethyl 2-cyano-3-oxobutanoate and stir the mixture at room temperature.
-
In a separate flask, dissolve hydroxylamine hydrochloride in ethanol.
-
Add the hydroxylamine solution to the reaction mixture and stir for 24 hours at room temperature.
-
Remove the ethanol under reduced pressure.
-
The resulting precipitate is filtered, washed with water, and dried to yield Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate, a close analogue. A similar procedure starting with appropriate precursors would yield the title compound.
Synthesis of Ethyl 3-(acetylamino)isoxazole-5-carboxylate (N-Acetyl Derivative)
Materials:
-
This compound
-
Acetyl chloride or Acetic anhydride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in dry DCM.
-
Add pyridine or triethylamine to the solution and cool the mixture in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Synthesis of Ethyl 3-(benzoylamino)isoxazole-5-carboxylate (N-Benzoyl Derivative)
Materials:
-
This compound
-
Benzoyl chloride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in dry DCM.
-
Add pyridine or triethylamine and cool the mixture to 0 °C.
-
Add benzoyl chloride dropwise to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Biological Activity Context
N-acylation of aminoketones and related heterocyclic compounds has been shown to be a viable strategy for the development of novel antimicrobial agents.[1][2][3] For instance, certain N-acyl-α-amino ketones and 1,3-oxazole derivatives have demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria.[1] Some isoxazole derivatives have also been investigated for their anticancer properties.[4] The N-substituted derivatives of this compound represent a class of compounds with potential for further biological evaluation based on the known activities of the isoxazole core and the impact of N-acylation on bioactivity. Further screening of these derivatives against various microbial strains and cancer cell lines is warranted to explore their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethyl 3-aminoisoxazole-5-carboxylate: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of Ethyl 3-aminoisoxazole-5-carboxylate, a chemical intermediate vital in pharmaceutical research and development. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. The following information is based on general safety data for isoxazole derivatives and should be supplemented with a review of the specific Safety Data Sheet (SDS) for the product in your possession.
I. Hazard Identification and Immediate Safety Precautions
This compound and its isomers are classified under the Globally Harmonized System (GHS) with the following potential hazards[1]:
-
Acute Oral Toxicity : Harmful if swallowed[1].
-
Skin Irritation : Causes skin irritation[1].
-
Eye Irritation : Causes serious eye irritation[1].
-
Respiratory Irritation : May cause respiratory irritation[1].
In case of exposure, follow these first-aid measures immediately:
-
After inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.
-
After skin contact : Remove contaminated clothing and rinse the affected area with plenty of soap and water. If irritation persists, seek medical advice[2].
-
After eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[2].
-
After swallowing : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
II. Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must be equipped with the following personal protective equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield (European Standard - EN 166)[3]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any damage before use[3]. |
| Body Protection | A lab coat or long-sleeved clothing to prevent skin contact[2][3]. |
| Respiratory | Use in a well-ventilated area, such as a fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is required. |
III. Step-by-Step Disposal Protocol
This protocol outlines the procedure for the safe disposal of small quantities of this compound typically found in a research setting.
1. Waste Segregation and Collection:
- Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.
- The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
- Label the container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Harmful," "Irritant").
2. Neutralization of Small Spills:
- For minor spills, cautiously absorb the material with an inert absorbent, such as vermiculite or sand.
- Collect the absorbed material into the designated hazardous waste container.
- Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
3. Storage Pending Disposal:
- Store the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents and strong acids[2].
- The storage area should be clearly marked as a hazardous waste accumulation point.
4. Final Disposal:
- Dispose of the hazardous waste through a licensed environmental waste management company. Do not attempt to dispose of this chemical down the drain or in regular trash.
- Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.
IV. Experimental Workflow and Diagrams
Disposal Workflow for this compound
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Logical Relationship for Safe Handling
The following diagram outlines the key relationships between hazard identification, control measures, and emergency response.
Caption: Relationship between hazards and safety protocols.
References
Personal protective equipment for handling Ethyl 3-aminoisoxazole-5-carboxylate
Essential Safety and Handling Guide for Ethyl 3-aminoisoxazole-5-carboxylate
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is classified with the following hazards according to the Globally Harmonized System (GHS):
-
Acute toxicity, oral (Category 4) : Harmful if swallowed.[1][2]
-
Skin corrosion/irritation (Category 2) : Causes skin irritation.[1][3]
-
Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1][3]
-
Specific target organ toxicity, single exposure (Category 3) : May cause respiratory irritation.[1][3]
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory when handling this compound.
| Protection Type | Specific Recommendations |
| Eye/Face Protection | Chemical splash goggles or a face shield conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 (US) standards must be worn.[3][4][5] |
| Skin Protection | Chemical-resistant gloves (e.g., disposable nitrile gloves) and a lab coat are required.[2][3] Gloves must be inspected before use and removed using the proper technique to avoid skin contact. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] If engineering controls are insufficient, a NIOSH/MSHA approved respirator should be used.[4] |
| Body Protection | A lab coat or apron, long pants, and closed-toe shoes are mandatory.[6] |
Operational Plan: Handling, Storage, and Disposal
Proper handling, storage, and disposal procedures are critical to minimize risk and maintain the integrity of the compound.
Handling Procedures:
-
Preparation: Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS). Ensure all necessary PPE is readily available and in good condition. An eyewash station and safety shower should be in close proximity to the workstation.[5]
-
Work Area: Conduct all work with this compound in a well-ventilated laboratory, preferably within a certified chemical fume hood.[4]
-
Handling: Avoid contact with skin, eyes, and clothing.[3][7] Do not breathe dust, vapor, mist, or gas.[4] Avoid the formation of dust and aerosols.
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[3] Do not eat, drink, or smoke in the work area.[7][8]
Storage Plan:
-
Store in a cool, dry, and well-ventilated place.[3]
-
Store locked up.[3]
-
Incompatible Materials: Oxidizing agents, strong acids.[3][5]
Disposal Plan:
-
Dispose of unused product and contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Offer surplus and non-recyclable solutions to a licensed disposal company.
-
Contaminated packaging should be disposed of as unused product.
Emergency Procedures
| Situation | First-Aid Measures |
| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[5][8] |
| If on Skin | Wash off immediately with plenty of soap and water.[3] If skin irritation occurs, get medical advice/attention.[3] Take off contaminated clothing and wash before reuse.[3] |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing.[3] Call a POISON CENTER or doctor if you feel unwell. |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical advice/attention.[3] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon monoxide, and carbon dioxide.[3][4]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]
Experimental Workflow
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. Ethyl 5-amino-1,2-oxazole-3-carboxylate | C6H8N2O3 | CID 12008779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.ie [fishersci.ie]
- 8. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



